Sniper(tacc3)-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H57N9O6S |
|---|---|
Molecular Weight |
804.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |
InChI Key |
CMKAAFQRJONAAN-ZHAMFGDSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Sniper(tacc3)-1 in the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sniper(tacc3)-1, a novel small molecule designed for targeted protein degradation. It details its mechanism of action within the ubiquitin-proteasome pathway, presents key quantitative data, outlines experimental protocols for its study, and visualizes the critical pathways and workflows involved.
Introduction: Targeting TACC3 for Degradation
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a spindle-regulatory protein crucial for mitotic spindle assembly and chromosome segregation.[1][2] Its overexpression is documented in a wide range of human cancers, including breast, lung, and ovarian cancers, where it often correlates with poor prognosis.[3][4] The essential role of TACC3 in cancer cell proliferation and survival makes it a compelling therapeutic target.[5]
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing chimeric molecules to hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS). One such approach is the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) technology. SNIPERs are heterobifunctional molecules composed of a ligand that binds a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound was developed as a TACC3-targeting SNIPER. It is a chimeric molecule that links a TACC3-binding ligand (KHS108) to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). Its primary role is to induce the selective degradation of the TACC3 oncoprotein, leading to cancer cell death.
Core Mechanism of Action
The fundamental role of this compound is to act as a molecular bridge, bringing the TACC3 protein into close proximity with an E3 ubiquitin ligase to trigger its degradation via the UPS.
Ternary Complex Formation and Ubiquitination
This compound is composed of two key moieties:
-
A TACC3 Ligand: KHS108, which specifically binds to the TACC3 protein.
-
An E3 Ligase Ligand: Methyl-bestatin (Me-BS), designed to recruit cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.
The molecule was designed to form a ternary complex: TACC3–this compound–cIAP1 . This proximity is intended to enable cIAP1 to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the TACC3 protein, marking it for destruction.
The Unexpected Role of the APC/CCDH1 E3 Ligase
While this compound was designed to recruit cIAP1, mechanistic studies revealed an unexpected pathway. It was discovered that cIAP1 is not the primary E3 ligase involved in the this compound-mediated knockdown of TACC3. Instead, the degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) , specifically with its co-activator CDH1 (APC/CCDH1). The APC/CCDH1 is the physiological E3 ligase responsible for TACC3 degradation during the mitotic exit phase of the cell cycle.
This compound appears to enhance the natural interaction between TACC3 and APC/CCDH1, inducing its poly-ubiquitylation and subsequent degradation even outside of the normal cell cycle context. This specificity is notable, as this compound does not facilitate the degradation of other known APC/CCDH1 substrates like cyclin B or CDC20.
Proteasomal Degradation and Downstream Effects
Once TACC3 is poly-ubiquitylated, it is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. This proteasome-dependent degradation leads to a significant and selective reduction in intracellular TACC3 levels.
The degradation of TACC3 by this compound induces selective cell death in cancer cells that have high expression levels of the TACC3 protein. In addition to apoptosis, this compound treatment can also lead to cytoplasmic vacuolization and a form of cell death known as paraptosis, which is linked to ER stress.
Interestingly, while hijacking APC/CCDH1 for TACC3 degradation, this compound also retains its ability to bind cIAP1, leading to the auto-ubiquitylation and degradation of cIAP1 itself.
Caption: Mechanism of this compound induced TACC3 degradation.
Data Presentation: Quantitative Effects
The efficacy of this compound and its analogs has been quantified in various cancer cell lines.
Table 1: Efficacy of this compound and -2 on TACC3 Protein Levels
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Outcome | Reference |
|---|---|---|---|---|---|
| HT1080 (Fibrosarcoma) | This compound / -2 | 30 | 6 | Significant decrease in TACC3 | |
| HT1080 (Fibrosarcoma) | This compound / -2 | 10 | 24 | Significant decrease in TACC3 | |
| MCF7 (Breast Cancer) | This compound / -2 | 30 | 6 | Decrease in TACC3 |
| U2OS (Osteosarcoma) | this compound / -2 | 30 | 6 | Decrease in TACC3 | |
Table 2: Efficacy of Related TACC3 Degraders
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Target Protein | Outcome | Reference |
|---|---|---|---|---|---|---|
| RT4 (Bladder Cancer) | Sniper(tacc3)-11 | 0.3 - 3 | 6 | FGFR3-TACC3 | Reduction in fusion protein levels | |
| RT4 (Bladder Cancer) | Sniper(tacc3)-11 | 3 | 72 | FGFR3-TACC3 | Inhibition of cell growth |
| Multiple Cancer Lines | KHS-C4 (PROTAC) | Low nM | - | TACC3 | TACC3 degradation | |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: Human fibrosarcoma (HT1080), breast adenocarcinoma (MCF7), and osteosarcoma (U2OS) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded and allowed to adhere overnight. Stock solutions of this compound (typically in DMSO) are diluted in culture medium to the desired final concentrations (e.g., 10-30 µM) and applied to the cells for specified durations (e.g., 6 to 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against TACC3, cIAP1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for proteasome-dependent degradation assay.
Proteasome Inhibition Assay
To confirm that degradation is proteasome-dependent, cells are co-treated with this compound and a proteasome inhibitor.
-
Protocol: Cells are pre-treated with a proteasome inhibitor such as MG132 (e.g., 20 µM) for 1-2 hours before adding this compound. The co-incubation continues for the desired treatment period (e.g., 6 hours).
-
Analysis: Cell lysates are analyzed by Western blotting. A rescue of TACC3 protein levels in the co-treated sample compared to the sample treated with this compound alone confirms proteasome-dependent degradation.
In-Cell Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein.
-
Protocol: Cells are treated with this compound and MG132. Following lysis in a denaturing buffer, TACC3 is immunoprecipitated from the cell lysates using an anti-TACC3 antibody conjugated to beads.
-
Analysis: The immunoprecipitated proteins are washed, eluted, and analyzed by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates poly-ubiquitinated TACC3.
E3 Ligase Identification via siRNA Knockdown
This method is used to identify the specific E3 ligase responsible for the degradation.
-
Protocol: Cells are transfected with small interfering RNAs (siRNAs) targeting specific E3 ligases (e.g., cIAP1, CDH1) or a non-targeting control siRNA for 24-48 hours to achieve protein knockdown.
-
Treatment and Analysis: The transfected cells are then treated with this compound. TACC3 protein levels are assessed by Western blot. If knockdown of a specific E3 ligase prevents the degradation of TACC3, that ligase is implicated in the mechanism.
Caption: Workflow for identifying the responsible E3 ligase via siRNA.
Thermal Shift Assay
This biophysical assay confirms direct physical interaction between a small molecule and a target protein.
-
Protocol: Cell lysates are divided into aliquots and incubated with this compound or control compounds (e.g., Me-BS, KHS108). The samples are then heated to a range of graded temperatures.
-
Analysis: The soluble fraction of the protein of interest (e.g., CDH1) is separated from the aggregated fraction by centrifugation and analyzed by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature (i.e., it remains soluble at higher temperatures).
Conclusion
This compound is a pioneering small molecule that validates TACC3 as a druggable cancer target through induced degradation. Its primary role is to hijack the ubiquitin-proteasome system to eliminate the TACC3 oncoprotein. A key finding from its mechanism of action is the unexpected recruitment of the APC/CCDH1 E3 ligase, rather than the intended cIAP1, showcasing the complexity and potential for novel discoveries in the field of targeted protein degradation. By selectively inducing cell death in cancers overexpressing TACC3, this compound and next-generation degraders like PROTACs offer a promising therapeutic strategy. The detailed methodologies provided herein serve as a guide for researchers to further explore and develop this class of anti-cancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TACC3-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
TACC3 Protein: A Pivotal Mitotic Regulator and High-Value Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The Transforming Acidic Coiled-Coil 3 (TACC3) protein is a crucial regulator of microtubule dynamics, essential for the stability and organization of the mitotic spindle.[1][2] Beyond its canonical role in cell division, TACC3 is increasingly recognized for its non-mitotic functions, including transcriptional regulation.[3][4] Its overexpression is a common feature across a wide array of human cancers and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3] Furthermore, TACC3 is the key partner in the potent FGFR3-TACC3 gene fusion, a known oncogenic driver in several malignancies. This multifaceted involvement in oncogenesis has positioned TACC3 as a highly attractive target for cancer therapy. This guide provides a comprehensive overview of TACC3's molecular functions, its complex role in cancer progression, the signaling pathways it modulates, and the emerging therapeutic strategies designed to inhibit its activity.
Core Functions of the TACC3 Protein
TACC3 is the most oncogenic member of the Transforming Acidic Coiled-Coil (TACC) protein family, which also includes TACC1 and TACC2. These proteins are characterized by a conserved coiled-coil domain at their C-terminus, which is critical for their localization to microtubules and centrosomes. TACC3's functions are spatiotemporal, varying with its cellular location (spindle, centrosome, nucleus) and cell cycle phase.
Mitotic Functions: Orchestrating Spindle Assembly and Stability
TACC3's best-characterized role is in ensuring mitotic fidelity. It is a non-motor microtubule-associated protein (MAP) that localizes to the spindle and centrosomes during mitosis. Its primary function is mediated through the formation of a crucial protein complex with the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and clathrin heavy chain.
-
The TACC3/ch-TOG/clathrin Complex: This complex acts as a physical bridge, cross-linking adjacent microtubules within kinetochore fibers (K-fibers). This cross-linking provides mechanical strength and stability to the K-fibers, which are essential for proper chromosome alignment and segregation.
-
Recruitment and Regulation: The recruitment of this complex to the spindle is a tightly regulated process. The Aurora A kinase phosphorylates TACC3 at Serine 558, a critical step that enables its interaction with both ch-TOG and clathrin, thereby anchoring the complex to the spindle microtubules.
-
Microtubule Nucleation: TACC3 is also vital for centrosome-mediated microtubule nucleation. Its depletion leads to a reduction in astral microtubules and impairs the assembly of γ-Tubulin Ring Complexes (γ-TuRC) at the spindle poles.
Interphase and Transcriptional Functions
Beyond mitosis, TACC3 plays significant roles during interphase, particularly within the nucleus where it acts as a transcriptional co-factor.
-
Chromatin Remodeling: In cancer cells with centrosome amplification, interphase TACC3 interacts with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, such as HDAC2 and MBD2. This interaction leads to the transcriptional repression of key tumor suppressor genes, including the cyclin-dependent kinase inhibitors p21 and p16, and the apoptosis regulator APAF1. This suppression promotes G1/S phase progression and inhibits apoptosis.
-
Transcriptional Co-activation: TACC3 can also function as a co-activator. In colorectal cancer, TACC3 is essential for the transcriptional activity of E2F1, forming a feed-forward loop that enhances its own expression.
Implications of TACC3 in Cancer Progression
The dysregulation of TACC3 is a hallmark of numerous cancers, where it drives tumor growth and aggressiveness through multiple mechanisms.
Overexpression and Prognostic Significance
TACC3 is overexpressed at both the mRNA and protein levels in a broad spectrum of solid and hematologic malignancies. High TACC3 expression is a powerful independent prognostic marker, consistently correlating with advanced tumor stage, lymph node metastasis, and worse overall or disease-free survival.
| Cancer Type | Association of High TACC3 Expression with Clinical Outcome | Reference |
| Breast Cancer | Worse overall survival, associated with aggressive subtypes (Basal, HER2+). | |
| Lung Cancer (NSCLC) | Worse overall and recurrence-free survival. | |
| Glioblastoma (GBM) | Associated with tumorigenesis and poor prognosis. | |
| Hepatocellular Carcinoma | Worse overall survival; promotes stem cell-like phenotype. | |
| Colorectal Cancer | Associated with poor prognosis and E2F1 activity. | |
| Ovarian Cancer | Linked to worse survival. | |
| Bladder Cancer | Correlated with tumor aggressiveness and progression. | |
| Gastric Cancer | Associated with worse overall survival. | |
| Osteosarcoma | Linked to poor prognosis and promotes invasion. |
The FGFR3-TACC3 Oncogenic Fusion
Chromosomal translocations can create an in-frame gene fusion between Fibroblast Growth Factor Receptor 3 (FGFR3) and TACC3. This fusion is a potent oncogenic driver in cancers such as glioblastoma, bladder cancer, and non-small cell lung cancer. The TACC3 coiled-coil domain induces constitutive dimerization and activation of the FGFR3 kinase domain, leading to uncontrolled downstream signaling that promotes cell proliferation. Interestingly, the fusion protein also sequesters endogenous TACC3 away from the mitotic spindle, leading to mitotic defects and aneuploidy, which can further contribute to cancer progression.
TACC3-Driven Oncogenic Signaling Pathways
TACC3 overexpression orchestrates the activation of key signaling pathways that promote the hallmarks of cancer.
-
PI3K/AKT and ERK Pathways: In cervical and other cancers, TACC3 promotes cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by activating the PI3K/AKT and ERK signaling cascades.
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma, silencing TACC3 suppresses the Wnt/β-catenin pathway, which is critical for maintaining cancer stem cell-like characteristics.
-
NF-κB Pathway: In osteosarcoma, TACC3 has been shown to promote proliferation and invasion through the activation of the NF-κB signaling pathway.
References
Preclinical Profile and In Vitro Mechanisms of Sniper(tacc3)-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings and in vitro studies of Sniper(tacc3)-1, a novel targeted protein degrader. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Core Concept: Targeted Protein Degradation of TACC3
This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a class of chimeric molecules designed to selectively eliminate the Transforming Acidic Coiled-Coil 3 (TACC3) protein. TACC3 is a crucial spindle-regulatory protein that is frequently overexpressed in a multitude of human cancers, and its elevated expression often correlates with poor prognosis. By inducing the degradation of TACC3, this compound disrupts essential cellular processes for cancer cell proliferation and survival.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, simultaneously binding to the TACC3 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of TACC3 with ubiquitin molecules, marking it for destruction by the proteasome.
Interestingly, while designed to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase, studies have revealed that the degradation of TACC3 by this compound is also mediated by the anaphase-promoting complex/cyclosome (APC/CCDH1) E3 ubiquitin ligase[1]. Furthermore, this compound has been shown to induce a secondary mechanism of cell death involving the X-linked inhibitor of apoptosis protein (XIAP), another E3 ligase. This pathway leads to the accumulation of ubiquitylated protein aggregates, inducing endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization[2][3].
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative In Vitro Data
The following tables summarize the available quantitative data from in vitro studies of this compound.
Table 1: TACC3 Protein Degradation in Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | TACC3 Reduction | Reference |
| HT1080 | Fibrosarcoma | 30 | 6 | Significant | [4][5] |
| HT1080 | Fibrosarcoma | 10 | 24 | Significant | |
| MCF7 | Breast Cancer | 30 | 6 | Significant | |
| U2OS | Osteosarcoma | 30 | 6 | Significant |
Note: Specific percentage of degradation or DC50 values are not consistently reported in the reviewed literature.
Table 2: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | Effect | Reference |
| HT1080 | Fibrosarcoma | ≥10 | 48 | Reduced cell viability | |
| MCF7 | Breast Cancer | ≥10 | 48 | Reduced cell viability, induction of apoptosis | |
| U2OS | Osteosarcoma | 30 | 16 | Decreased cell viability |
Note: Specific IC50 values are not consistently reported in the reviewed literature.
Preclinical Findings
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Western Blot Analysis for TACC3 Degradation
This protocol is adapted from methodologies described in studies by Ohoka et al..
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7, U2OS) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and appropriate vehicle controls (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for TACC3 overnight at 4°C. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify the band intensities and normalize the TACC3 signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Cell Viability Assay
This protocol is based on the WST-8 assay as described by Ohoka et al..
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 16 to 48 hours) at 37°C in a humidified incubator.
-
WST-8 Reagent Addition: Add WST-8 (a water-soluble tetrazolium salt) solution to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the WST-8 into a formazan dye.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. If a full dose-response curve is generated, the IC50 value can be determined.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that overexpress TACC3. Its dual mechanism of action, inducing both proteasomal degradation of TACC3 and paraptosis-like cell death, suggests it may be effective in a broad range of tumor types and could potentially overcome resistance to conventional therapies. Further preclinical development, including comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of this novel TACC3-targeting agent. The identification of predictive biomarkers for sensitivity to this compound will also be crucial for its successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Sniper(tacc3)-1: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development timeline, and mechanism of action of Sniper(tacc3)-1, a novel targeted protein degrader. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Development Timeline
The development of this compound is rooted in the broader evolution of targeted protein degradation technologies, specifically the "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) platform, which itself is a class of Proteolysis Targeting Chimeras (PROTACs).[1] The timeline for this compound can be synthesized from key publications.
-
2014: The initial design, synthesis, and characterization of this compound is reported by Ohoka et al. in Cell Death & Disease. This seminal paper establishes its ability to degrade the Transforming Acidic Coiled-Coil 3 (TACC3) protein and induce apoptosis in cancer cells.[2][3] The mechanism is proposed to involve the recruitment of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase.[2]
-
2017: Further mechanistic insights are published by the same research group in Cancer Science. This study reveals a dual mechanism of action, implicating the X-linked inhibitor of apoptosis protein (XIAP) in the accumulation of ubiquitylated protein aggregates, leading to endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis-like cell death.[4] This work also highlights the synergistic anti-cancer activity of this compound when combined with the proteasome inhibitor bortezomib.
-
Ongoing Research: this compound and its analogs continue to be investigated as potential cancer therapeutics, with a focus on cancers that overexpress TACC3. The broader field of targeted protein degradation, including SNIPERs and PROTACs, is an active area of drug discovery and development.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the TACC3 protein. TACC3 is a protein often overexpressed in various cancers and is associated with poor prognosis.
The molecule consists of three key components:
-
A ligand that binds to the target protein, TACC3.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The degradation process unfolds in a series of steps:
-
Ternary Complex Formation: this compound simultaneously binds to TACC3 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The recruited E3 ligase facilitates the transfer of ubiquitin molecules to the TACC3 protein, tagging it for degradation.
-
Proteasomal Degradation: The polyubiquitinated TACC3 is then recognized and degraded by the 26S proteasome.
Interestingly, this compound has been shown to induce two distinct downstream cell death pathways:
-
APC/CCDH1-Mediated Apoptosis: The initial proposed mechanism involves the recruitment of the APC/CCDH1 E3 ligase, leading to TACC3 ubiquitination and degradation, which in turn triggers caspase-dependent apoptosis.
-
XIAP-Mediated Paraptosis-like Cell Death: A subsequent study revealed that this compound can also induce the accumulation of ubiquitylated protein aggregates in a manner dependent on the E3 ligase XIAP. This accumulation leads to ER stress, characterized by cytoplasmic vacuolization, and ultimately results in paraptosis-like cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound's in vitro activity. To date, no in vivo efficacy data, such as IC50 or DC50 values from xenograft models, have been made publicly available in the reviewed literature.
Table 1: In Vitro Degradation of TACC3
| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Observed Effect on TACC3 Levels | Reference |
| HT1080 (Fibrosarcoma) | This compound | 30 | 6 | Significant Decrease | |
| HT1080 (Fibrosarcoma) | This compound | 10 | 24 | Significant Decrease | |
| HT1080 (Fibrosarcoma) | Sniper(tacc3)-2 | 30 | 6 | Significant Decrease | |
| HT1080 (Fibrosarcoma) | Sniper(tacc3)-2 | 10 | 24 | Significant Decrease |
Table 2: In Vitro Cell Viability
| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| HT1080 (Fibrosarcoma) | This compound | ≥10 | 48 | Efficiently killed cancer cells | |
| MCF7 (Breast Cancer) | This compound | ≥10 | 48 | Efficiently killed cancer cells | |
| U2OS (Osteosarcoma) | This compound | 30 | 16 | Reduced cell viability | |
| U2OS (Osteosarcoma) | Sniper(tacc3)-2 | 30 | 16 | Reduced cell viability |
Experimental Protocols
While detailed, step-by-step protocols for the key experiments are not fully available in the primary literature, this section outlines the general methodologies used to characterize this compound.
Western Blot Analysis for TACC3 Degradation
Objective: To quantify the levels of TACC3 protein in cells following treatment with this compound.
General Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 6, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TACC3.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis
Objective: To determine if this compound induces the ubiquitination of TACC3.
General Protocol:
-
Cell Transfection and Treatment: Transfect cells with plasmids expressing tagged versions of TACC3 (e.g., FLAG-TACC3) and ubiquitin (e.g., HA-ubiquitin). Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a Co-IP lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the TACC3 tag (e.g., anti-FLAG antibody) to capture TACC3 and its binding partners.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect ubiquitinated TACC3.
Cell Viability Assay (WST-8)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
General Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
WST-8 Reagent Addition: Add WST-8 reagent to each well. WST-8 is a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of living cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
This technical guide provides a solid foundation for understanding the discovery, development, and mechanism of this compound. As research in this area progresses, further details regarding its in vivo efficacy and more refined experimental protocols are anticipated to become available.
References
An In-depth Technical Guide to the Interaction of Sniper(tacc3)-1 with E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various platforms for targeted protein degradation, the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology has garnered significant attention. This guide provides a detailed technical overview of Sniper(tacc3)-1, a novel chimeric molecule designed to induce the degradation of the Transforming Acidic Coiled-Coil 3 (TACC3) protein, a key regulator of the mitotic spindle that is overexpressed in numerous cancers.[1] This document will delve into the nuanced mechanism of action of this compound, its interaction with multiple E3 ubiquitin ligases, and the resultant cellular outcomes, supported by available quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of two key ligands connected by a linker: a ligand that binds to the target protein, TACC3, and a ligand that recruits an E3 ubiquitin ligase.[1] The TACC3-binding moiety of this compound is KHS108, a derivative of the compound KHS101.[1] The E3 ligase-recruiting component is based on a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1][2] By simultaneously binding to both TACC3 and an E3 ligase, this compound forms a ternary complex that brings the protein target into close proximity with the ubiquitin machinery, leading to the polyubiquitination of TACC3 and its subsequent degradation by the 26S proteasome.
A Dual-Pathway Interaction with E3 Ubiquitin Ligases
Initial expectations for a SNIPER compound would be the recruitment of cIAP1 for target degradation. However, mechanistic studies have revealed a more complex and multifaceted interaction of this compound with the cellular E3 ligase landscape, leading to two distinct downstream pathways.
TACC3 Degradation via APC/C-CDH1
Contrary to the expected mechanism for a SNIPER molecule, the primary E3 ubiquitin ligase responsible for the this compound-induced degradation of TACC3 is the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator CDH1 (APC/C-CDH1). APC/C-CDH1 is the physiological E3 ligase for TACC3 during mitotic exit. This compound facilitates the interaction between TACC3 and APC/C-CDH1, leading to K48-linked polyubiquitination of TACC3 and its subsequent proteasomal degradation. This targeted degradation of TACC3 is crucial for the apoptotic cell death observed in cancer cells with high TACC3 expression.
Induction of Paraptosis-like Cell Death through XIAP
In a parallel pathway, this compound engages another IAP family member, the X-linked inhibitor of apoptosis protein (XIAP). This interaction does not lead to TACC3 degradation but instead results in XIAP-mediated ubiquitination and the accumulation of ubiquitylated protein aggregates. This accumulation triggers endoplasmic reticulum (ER) stress and culminates in a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization. This pathway is independent of TACC3 degradation, as siRNA-mediated knockdown of APC/C-CDH1 components, which blocks TACC3 degradation, does not prevent vacuole formation.
Role of cIAP1
While not the direct E3 ligase for TACC3 degradation, the cellular inhibitor of apoptosis protein 1 (cIAP1) is also affected by this compound. The IAP ligand component of this compound can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, a common feature of IAP-binding SNIPERs.
Quantitative Data
Table 1: Cellular Activity of this compound and Sniper(tacc3)-2
| Compound | Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |
| This compound | HT1080 | 30 | 6 | Significant decrease in TACC3 levels | |
| This compound | HT1080 | 10 | 24 | Significant decrease in TACC3 levels | |
| Sniper(tacc3)-2 | HT1080 | 30 | 6 | Significant decrease in TACC3 levels | |
| Sniper(tacc3)-2 | HT1080 | 10 | 24 | Significant decrease in TACC3 levels | |
| This compound | MCF7 | 30 | 6 | Decrease in TACC3 levels | |
| Sniper(tacc3)-2 | MCF7 | 30 | 6 | Decrease in TACC3 levels | |
| This compound | U2OS | 30 | 6 | Decrease in TACC3 levels | |
| Sniper(tacc3)-2 | U2OS | 30 | 6 | Decrease in TACC3 levels |
Table 2: Cell Viability Data for this compound
| Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |
| HT1080 | ≥10 | 48 | Efficiently killed cancer cells | |
| MCF7 | ≥10 | 48 | Efficiently killed cancer cells |
Table 3: Activity of Sniper(tacc3)-11 (FGFR3-TACC3 Degrader)
| Cell Line | Concentration (µM) | Time (hours) | Effect | Reference |
| RT4 | 0.3 - 3 | 6 | Reduced FGFR3-TACC3 levels | |
| RT4 | 3 | 72 | Dramatically inhibited cell growth | |
| HeLa | 3 | 72 | No inhibition of cell growth |
Signaling and Experimental Workflow Diagrams
Caption: this compound-mediated degradation of TACC3 via APC/C-CDH1.
Caption: this compound-induced paraptosis-like cell death via XIAP.
Caption: Workflow for studying this compound's mechanism.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot for TACC3 Degradation
This protocol is for assessing the reduction in TACC3 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT1080, MCF7) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.1-30 µM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH or β-actin to normalize TACC3 protein levels.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol aims to demonstrate the this compound-dependent interaction between TACC3 and APC/C-CDH1.
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against TACC3 or a component of the APC/C complex (e.g., CDC27) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TACC3 and components of the APC/C complex. An increased association between TACC3 and APC/C components in the presence of this compound indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms the ability of this compound to induce APC/C-CDH1-mediated ubiquitination of TACC3.
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2C/UbcH10), APC/C-CDH1, TACC3, and ubiquitin in a ubiquitination reaction buffer containing ATP.
-
Treatment: Add this compound or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-TACC3 antibody. An increase in high molecular weight TACC3 species (a ubiquitin smear) in the presence of this compound indicates induced polyubiquitination.
Cell Viability Assay (WST-8/MTT)
This protocol measures the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Assay: Add WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value.
Conclusion
This compound represents a fascinating case study in the field of targeted protein degradation. Its ability to hijack the cellular ubiquitin machinery to degrade the oncoprotein TACC3 underscores the therapeutic potential of this approach. The discovery of its dual mechanism of action, involving both APC/C-CDH1-mediated degradation of TACC3 and XIAP-dependent induction of paraptosis, highlights the complex interplay between chimeric molecules and the cellular E3 ligase network. While further research is needed to fully quantitate the degradation efficiency and binding affinities of this compound, the existing data provides a strong foundation for the development of next-generation TACC3 degraders with improved potency and selectivity for the treatment of cancer. This guide serves as a comprehensive resource for researchers aiming to build upon this knowledge and advance the field of targeted protein degradation.
References
The Cellular Aftermath: A Technical Guide to Pathways Affected by Sniper(tacc3)-1 Induced TACC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a critical regulator of mitotic spindle assembly and a protein of significant interest in oncology due to its frequent overexpression in various cancers. The development of targeted protein degraders, such as Sniper(tacc3)-1, offers a novel therapeutic strategy to eliminate TACC3. This technical guide provides an in-depth analysis of the cellular pathways affected by the this compound-induced degradation of TACC3. We will explore the molecular mechanism of this degradation, its impact on cell cycle progression and apoptosis, and its influence on key signaling pathways including PI3K/Akt and NF-κB. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in the field.
Introduction to TACC3 and this compound
TACC3 is a microtubule-associated protein that plays a pivotal role in the stabilization of the mitotic spindle, ensuring proper chromosome segregation during cell division.[1] Its overexpression has been linked to poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[2]
This compound is a novel small molecule designed as a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] In the case of this compound, it facilitates the interaction between TACC3 and the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically with the co-activator CDH1, leading to the selective degradation of TACC3.[2]
Quantitative Analysis of TACC3 Degradation
The efficacy of this compound in inducing TACC3 degradation has been quantified in various cancer cell lines. The degradation is both dose- and time-dependent.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | TACC3 Protein Level Reduction | Reference |
| HT1080 | 10 | 24 | Significant decrease | [3] |
| HT1080 | 30 | 6 | Significant decrease | |
| MCF7 | 30 | 6 | Significant decrease | |
| U2OS | 30 | 6 | Significant decrease | |
| RT4 | 0.3 | 6 | Reduction observed | |
| RT4 | 1 | 6 | Reduction observed | |
| RT4 | 3 | 6 | Significant reduction |
Table 1: Dose- and Time-Dependent Degradation of TACC3 by this compound. This table summarizes the effective concentrations and treatment durations of this compound that lead to a significant reduction in TACC3 protein levels in various cancer cell lines, as determined by Western blot analysis.
Core Cellular Pathways Affected by TACC3 Degradation
The targeted degradation of TACC3 by this compound triggers a cascade of cellular events, primarily impacting cell division and survival pathways.
Mitotic Arrest and Spindle Defects
As a key regulator of the mitotic spindle, the degradation of TACC3 leads to severe defects in spindle formation and function. This disruption results in mitotic arrest, preventing cancer cells from completing cell division.
Cell Cycle Arrest
The degradation of TACC3 induces cell cycle arrest at both the G1 and G2/M phases, preventing the proliferation of cancer cells.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated by the activation of caspases, particularly caspase-3.
Modulation of Signaling Pathways
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies have suggested a link between TACC3 and the activation of this pathway. The degradation of TACC3 may lead to the downregulation of Akt phosphorylation, thereby inhibiting pro-survival signals.
The NF-κB pathway is involved in inflammation, immunity, and cell survival. Research indicates that TACC3 can promote the activation of the NF-κB signaling pathway in some cancer types. Therefore, the degradation of TACC3 is expected to suppress NF-κB activity, contributing to the anti-cancer effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound.
Western Blotting for TACC3 Degradation
Objective: To quantify the levels of TACC3 and other relevant proteins following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TACC3, anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 as an indicator of apoptosis induction.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. After treatment, lyse the cells and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the activated caspase-3 to cleave the substrate.
-
Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity, often expressed as a fold change relative to the untreated control.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of the oncoprotein TACC3. This degradation triggers a multi-faceted anti-cancer response, including the disruption of mitosis, induction of cell cycle arrest, and promotion of apoptosis. Furthermore, the degradation of TACC3 modulates key signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cancer cell survival and proliferation. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the cellular and molecular consequences of TACC3 degradation, facilitating further drug development and a deeper understanding of cancer biology.
References
An In-depth Technical Guide to Sniper(tacc3)-1: Molecular Structure, Chemical Properties, and Biological Activity
This technical guide provides a comprehensive overview of Sniper(tacc3)-1, a novel heterobifunctional small molecule designed for targeted protein degradation. The content herein is intended for researchers, scientists, and drug development professionals interested in the molecular intricacies and therapeutic potential of this compound.
Molecular Structure and Chemical Properties
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules engineered to selectively eliminate target proteins from cells. Its architecture is chimeric, linking a ligand that recognizes the target protein, Transforming Acidic Coiled-Coil containing protein 3 (TACC3), with a ligand that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).
The TACC3-binding moiety of this compound is KHS108, a derivative of a pyrimidine-thiazole scaffold. The IAP-recruiting component is a derivative of bestatin, known as methyl-bestatin (MeBS), which binds to cellular Inhibitor of Apoptosis Protein 1 (cIAP1). These two key components are connected by a chemical linker, forming a ternary complex between TACC3, this compound, and cIAP1. This proximity facilitates the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome.
Chemical Properties Summary
| Property | Value | Reference |
| Molecular Formula | C41H57N9O6S | [1][2] |
| Molecular Weight | 804.01 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Powder: -20°C for long-term storage. In solvent: -80°C for up to 6 months. | [3] |
Mechanism of Action and Signaling Pathways
This compound operates through the ubiquitin-proteasome system (UPS) to induce the degradation of TACC3. TACC3 is a crucial protein in the regulation of the mitotic spindle and is frequently overexpressed in various cancers, making it an attractive therapeutic target.
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to TACC3 and an IAP E3 ligase (such as cIAP1).
-
Ubiquitination: The formation of this TACC3-Sniper(tacc3)-1-IAP complex brings the E3 ligase in close proximity to TACC3, facilitating the transfer of ubiquitin molecules to the TACC3 protein. This results in the formation of a polyubiquitin chain on TACC3.
-
Proteasomal Degradation: The polyubiquitinated TACC3 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular TACC3 levels.
The degradation of TACC3 by this compound has been shown to impact several downstream signaling pathways implicated in cancer progression, including the PI3K/AKT/ERK, NF-κB, and Wnt/β-catenin pathways.
Signaling Pathway Diagram
Experimental Protocols
While the detailed synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for key experiments used to characterize its biological activity.
Western Blotting for TACC3 Degradation
This protocol is for assessing the reduction of TACC3 protein levels in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HT1080, U2OS, MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10-30 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TACC3 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize TACC3 levels to the loading control.
Cell Viability Assay (WST-8)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
WST-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells as a control.
-
WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value of this compound.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound.
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result | Reference |
| HT1080 | Western Blot | 10 | 24 | Significant decrease in TACC3 levels | |
| HT1080 | Western Blot | 30 | 6 | Significant decrease in TACC3 levels | |
| MCF7 | Western Blot | 30 | 6 | Decrease in TACC3 levels | |
| U2OS | Western Blot | 30 | 6 | Decrease in TACC3 levels | |
| HT1080 | Cell Viability | ≥10 | 48 | Efficiently killed cancer cells | |
| MCF7 | Cell Viability | ≥10 | 48 | Efficiently killed cancer cells |
Conclusion
This compound represents a promising strategy for targeted cancer therapy by specifically inducing the degradation of the oncoprotein TACC3. Its mechanism of action through the ubiquitin-proteasome system highlights the potential of protein degraders in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other related compounds. Future studies should focus on in vivo efficacy, safety profiling, and the exploration of its therapeutic potential in a broader range of TACC3-overexpressing cancers.
References
Methodological & Application
Standard Experimental Protocol for Using Sniper(tacc3)-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-1 is a novel small molecule belonging to the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of compounds. It is designed to induce the targeted degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)[1]. TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it an attractive therapeutic target[1]. This compound functions as a heterobifunctional molecule, bridging TACC3 and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This proximity leads to the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome[1][2][3]. Consequently, this compound selectively induces cell death in cancer cells with high TACC3 expression.
This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein degradation, and cellular phenotypes.
Mechanism of Action
This compound mediates the degradation of TACC3 through the ubiquitin-proteasome system. The molecule consists of a ligand that binds to TACC3 and another ligand that recruits an IAP E3 ligase. This forms a ternary complex (TACC3 - this compound - IAP), facilitating the transfer of ubiquitin from the E3 ligase to TACC3. The resulting polyubiquitinated TACC3 is then recognized and degraded by the proteasome. Interestingly, while designed to recruit cIAP1, studies have shown that the degradation of TACC3 by Sniper(tacc3) is mediated by the APC/C-CDH1 ubiquitin ligase complex. In addition to inducing apoptosis, at higher concentrations, this compound can cause a paraptosis-like cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).
Caption: Mechanism of Action for this compound.
Data Presentation
The following tables summarize quantitative data for this compound based on published studies.
Table 1: TACC3 Protein Degradation
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | TACC3 Degradation (%) | Reference |
| HT1080 | This compound | 30 | 6 | Significant | |
| HT1080 | This compound | 10 | 24 | Significant | |
| HT1080 | Sniper(tacc3)-2 | 30 | 6 | Significant | |
| HT1080 | Sniper(tacc3)-2 | 10 | 24 | Significant |
Table 2: Cell Viability
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Effect on Viability | Reference |
| HT1080 | This compound | ≥10 | 48 | Efficiently killed cells | |
| MCF7 | This compound | ≥10 | 48 | Efficiently killed cells | |
| U2OS | This compound | 30 | 16 | Reduced viability | |
| U2OS | Sniper(tacc3)-2 | 30 | 16 | Reduced viability | |
| TIG1 (Normal) | This compound | Up to 30 | Not specified | Minimal toxicity | |
| MRC5 (Normal) | This compound | Up to 30 | Not specified | Minimal toxicity |
Experimental Protocols
Caption: General workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability Assay (WST-8)
This protocol is to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, U2OS) and normal cell lines (e.g., TIG1, MRC5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for TACC3 Degradation
This protocol is to quantify the degradation of TACC3 protein following treatment with this compound.
Materials:
-
Cells treated with this compound as described above
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TACC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the TACC3 signal to the loading control. Calculate the percentage of TACC3 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Immunofluorescence for TACC3 Localization and Cellular Effects
This protocol is to visualize the subcellular localization of TACC3 and observe morphological changes, such as cytoplasmic vacuolization.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TACC3
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle for the desired time (e.g., 4-18 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with primary anti-TACC3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips on slides, and acquire images using a fluorescence microscope. Observe changes in TACC3 protein levels and cellular morphology.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of TACC3 degradation on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of this compound. As with any experimental work, optimization of parameters such as cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental questions. Careful adherence to these methodologies will enable researchers to robustly characterize the activity of this potent TACC3-degrading molecule.
References
Step-by-step western blot protocol to detect Sniper(tacc3)-1 mediated TACC3 degradation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step Western blot protocol to detect and quantify the degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) mediated by the novel small molecule degrader, SNIPER(TACC3)-1. This protocol is designed for use in cell culture-based experiments and is applicable to various research and drug development settings.
Introduction
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the TACC3 protein for degradation.[1][2] TACC3 is a spindle-regulatory protein that is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound functions as a chimeric molecule that brings TACC3 into proximity with an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of TACC3 by the 26S proteasome.[5] Western blotting is a robust and widely used technique to verify and quantify the degradation of a target protein following treatment with a degrader molecule.
This protocol outlines the necessary steps for cell treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis to accurately measure the reduction in TACC3 protein levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the overall experimental workflow for the Western blot analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TACC3 Induces Immunogenic Cell Death and Enhances T-DM1 Response in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for Visualizing TACC3 Protein Levels Following Sniper(tacc3)-1 Exposure via Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial spindle-regulatory protein that is frequently overexpressed in a variety of human cancers, correlating with poor prognosis.[1] Its pivotal role in mitotic spindle assembly and stability makes it an attractive therapeutic target.[2] Sniper(tacc3)-1 is a novel small molecule designed as a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER) that targets TACC3 for degradation.[1][3] This molecule functions by recruiting the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically with the coactivator CDH1, an E3 ubiquitin ligase, to the TACC3 protein.[2] This induced proximity leads to the polyubiquitination of TACC3, marking it for subsequent degradation by the proteasome.
Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of target proteins within cells. This application note provides a detailed protocol for the immunofluorescent staining of TACC3 in cultured cells to assess the efficacy of this compound in promoting its degradation.
Data Presentation
The following table summarizes representative quantitative data on TACC3 protein level reduction following exposure to this compound. This data is based on western blot analysis from foundational studies and is illustrative of the expected outcome in a quantitative immunofluorescence experiment.
| Cell Line | Treatment | Concentration (µM) | Exposure Time (hours) | % Reduction in TACC3 Protein Levels (Relative to Control) |
| HT1080 | This compound | 10 | 24 | ~60-70% |
| HT1080 | This compound | 30 | 6 | ~50-60% |
| MCF7 | This compound | 30 | 6 | ~40-50% |
| U2OS | This compound | 30 | 6 | ~30-40% |
Note: The data presented is derived from western blot analyses in the foundational study by Ohoka N, et al., Cell Death and Disease, 2014. The percentage reduction is an approximation based on the published blot images and should be confirmed by quantitative immunofluorescence in your specific experimental setup.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Mediated TACC3 Degradation
Caption: this compound-mediated degradation of TACC3 protein.
Experimental Workflow for Immunofluorescence Analysis
Caption: Immunofluorescence staining workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture human cancer cell lines known to express TACC3 (e.g., HT1080, MCF7, U2OS) in their recommended complete growth medium.
-
Seed cells onto sterile glass coverslips placed in 24-well plates or into 96-well optical-bottom plates at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh complete growth medium to the desired final concentrations (e.g., a dose-response range from 1 µM to 30 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time points (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Protocol 2: Immunofluorescence Staining of TACC3
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-TACC3 polyclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
After treatment, gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TACC3 antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium. For 96-well plates, add PBS or mounting medium to the wells.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples (control and treated).
-
Acquire multiple images from random fields for each condition to ensure representative data.
-
-
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of TACC3 staining.
-
Cell Segmentation: Use the DAPI channel to identify and segment individual nuclei. Define the cytoplasm as a region of interest (ROI) around each nucleus.
-
Intensity Measurement: Measure the mean fluorescence intensity of the TACC3 signal (Alexa Fluor 488 channel) within each cellular ROI.
-
Background Correction: Measure the background fluorescence intensity from an area with no cells and subtract it from the cellular intensity measurements.
-
Data Normalization: The corrected mean fluorescence intensity per cell is the quantitative measure of TACC3 protein levels.
-
Statistical Analysis: Calculate the average and standard deviation of the TACC3 fluorescence intensity for each treatment condition. Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and this compound treated groups. The percentage reduction can be calculated as: [1 - (Mean Intensity of Treated / Mean Intensity of Control)] * 100.
-
Conclusion
This application note provides a comprehensive framework for utilizing immunofluorescence staining to visualize and quantify the degradation of TACC3 protein induced by this compound. The provided protocols offer a starting point for researchers to design and execute experiments to evaluate the efficacy of this and other targeted protein degraders. The quantitative data, though based on western blot, sets a clear expectation for the dose- and time-dependent reduction of TACC3 levels. The visualization of this effect at a single-cell level through immunofluorescence can provide valuable insights into the cellular response to this compound.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Sniper(tacc3)-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil 3 (TACC3) is a spindle-regulatory protein frequently overexpressed in a multitude of human cancers, including breast, lung, ovarian, and gastric cancers.[1][2] Its elevated expression levels often correlate with a poor prognosis, making it an attractive target for cancer therapy.[1][3] Sniper(tacc3)-1 is a novel, specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to target and degrade TACC3.[1] This molecule functions as a chimeric compound that links a TACC3-binding ligand to a ligand for an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP). This proximity induces the polyubiquitination of TACC3, marking it for degradation by the proteasome, which in turn selectively triggers cell death in cancer cells with high TACC3 expression.
These application notes provide detailed protocols for designing and executing in vivo animal studies to evaluate the therapeutic efficacy of this compound.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of TACC3. The following diagram illustrates this process.
References
Exploring Synergistic Effects of Sniper(tacc3)-1 in Combination with Other Chemotherapy Drugs
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sniper(tacc3)-1 is a novel small molecule that belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). It is designed to specifically target the Transforming Acidic Coiled-Coil 3 (TACC3) protein for degradation via the ubiquitin-proteasome system.[1][2][3][4] TACC3 is a spindle-regulatory protein frequently overexpressed in a variety of human cancers, and its elevated expression is often associated with poor prognosis. By inducing the degradation of TACC3, this compound selectively triggers cell death in cancer cells with high TACC3 expression.
Recent preclinical studies have highlighted the potential of this compound to act synergistically with existing chemotherapy drugs, offering a promising avenue for combination therapies to enhance anti-cancer efficacy and overcome drug resistance. This document provides detailed application notes on the synergistic potential of this compound with other chemotherapeutic agents and comprehensive protocols for evaluating these effects.
Synergistic Combinations and Underlying Mechanisms
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Mechanism of Synergy:
This compound induces the accumulation of ubiquitylated protein aggregates, a process dependent on the X-linked inhibitor of apoptosis protein (XIAP), leading to endoplasmic reticulum (ER) stress. Proteasome inhibitors like bortezomib also induce ER stress by blocking the degradation of misfolded proteins. The combination of this compound and bortezomib results in a synergistic enhancement of ER stress, leading to a form of programmed cell death known as paraptosis-like cell death. This combination has shown synergistic anticancer activity in several cancer cell lines, including multiple myeloma, Burkitt's lymphoma, and osteosarcoma.
Quantitative Data Summary:
The following table summarizes the synergistic effects on cell viability observed when combining Sniper(tacc3)-2 (a derivative of this compound) with bortezomib in various cancer cell lines. The data is based on the findings from Ohoka et al., 2017.
| Cell Line | Cancer Type | Sniper(tacc3)-2 Concentration | Bortezomib Concentration | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Synergy Observed |
| RPMI-8226 | Multiple Myeloma | Suboptimal | Suboptimal | > 50% | < 20% | Yes |
| KMS-11 | Multiple Myeloma | Suboptimal | Suboptimal | > 60% | < 30% | Yes |
| Raji | Burkitt's Lymphoma | Suboptimal | Suboptimal | > 70% | < 40% | Yes |
| U2OS | Osteosarcoma | Suboptimal | Suboptimal | > 80% | < 50% | Yes |
Note: "Suboptimal" refers to concentrations that individually have a minimal effect on cell viability. The synergistic effect is demonstrated by a significant reduction in cell viability with the combination treatment compared to the individual agents.
Combination with Anti-mitotic Drugs (e.g., Taxanes)
Mechanism of Synergy:
TACC3 plays a crucial role in stabilizing the mitotic spindle. Its degradation by this compound is expected to disrupt spindle assembly and function, leading to mitotic arrest and cell death. Anti-mitotic drugs, such as taxanes (e.g., paclitaxel), also target the mitotic spindle. The combination of a TACC3 degrader with a taxane is hypothesized to create a potent synergistic effect by targeting two critical components of mitotic progression. Recent studies using TACC3-targeting PROTACs have shown that the degradation of TACC3 sensitizes cancer cells to various anti-mitotic agents, including taxanes and vinca alkaloids.
Expected Quantitative Data:
The following table presents hypothetical yet expected outcomes from a combination study of this compound and Paclitaxel, based on the known mechanisms of action.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| MDA-MB-231 | Breast Cancer | ~50 | ~5 | < 1 | Synergistic |
| HeLa | Cervical Cancer | ~75 | ~3 | < 1 | Synergistic |
| A549 | Lung Cancer | ~60 | ~8 | < 1 | Synergistic |
Note: A Combination Index (CI) less than 1 indicates a synergistic interaction.
Combination with PARP Inhibitors (e.g., Olaparib)
Mechanism of Synergy:
Elevated levels of TACC3 have been shown to deregulate the DNA damage response (DDR) by negatively impacting the expression of Ataxia Telangiectasia Mutated (ATM), a key protein in DDR signaling. This leads to defective DNA double-strand break repair. Cells with compromised DNA repair pathways are often highly sensitive to Poly (ADP-ribose) polymerase (PARP) inhibitors, which block a complementary DNA repair pathway. Therefore, the degradation of TACC3 by this compound is expected to induce a state of "BRCAness" or homologous recombination deficiency, sensitizing cancer cells to PARP inhibitors.
Expected Quantitative Data:
The following table illustrates the anticipated synergistic effects of combining this compound with the PARP inhibitor Olaparib.
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| U2OS | Osteosarcoma | ~1 | ~10 | < 1 | Synergistic |
| MCF7 | Breast Cancer | ~1.5 | ~5 | < 1 | Synergistic |
| OVCAR-3 | Ovarian Cancer | ~2 | ~8 | < 1 | Synergistic |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (Checkerboard Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and a combination drug individually and assesses their synergistic interaction using the Chou-Talalay method to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Chemotherapy drug of interest (e.g., Bortezomib, Paclitaxel, Olaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner chemotherapy drug in complete culture medium.
-
Single-Agent Treatment: To determine the IC50 of each drug, treat cells with a range of concentrations of each drug individually. Include a vehicle-only control.
-
Combination Treatment (Checkerboard): Prepare a matrix of drug concentrations. For example, a 5x5 matrix would involve treating cells with 5 different concentrations of this compound in combination with 5 different concentrations of the partner drug.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each drug from the single-agent dose-response curves.
-
Use the data from the checkerboard assay to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in response to single and combination drug treatments using flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the partner drug, or the combination at predetermined synergistic concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of single and combination drug treatments on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergy between this compound and Bortezomib.
Caption: Workflow for evaluating synergistic drug combinations.
Caption: Rationale for combining this compound with other chemotherapies.
References
- 1. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 2. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of SNIPER(TACC3)-1 Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a key regulator of mitotic spindle assembly and stability, and its overexpression is implicated in the progression of numerous cancers. SNIPER(TACC3)-1 is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of TACC3. It functions as a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER) by forming a ternary complex between TACC3 and an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP). This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1] Understanding the protein-protein interactions involving the this compound-TACC3 complex is crucial for elucidating its mechanism of action and identifying potential biomarkers or combination therapy targets.
Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions in a cellular context. This document provides a detailed protocol for the Co-IP of this compound-mediated protein complexes, enabling the identification and characterization of interacting partners.
Signaling Pathways Involving TACC3
TACC3 is a hub protein involved in multiple signaling pathways that are critical for cell proliferation, survival, and migration. Its activity is often dysregulated in cancer. The diagram below illustrates some of the key signaling pathways influenced by TACC3.
Co-immunoprecipitation Experimental Workflow
The following diagram outlines the key steps in the co-immunoprecipitation protocol to identify protein interactors of the this compound and TACC3 complex.
Quantitative Data from TACC3 Co-immunoprecipitation Studies
The following tables summarize known and potential interacting partners of TACC3 identified through co-immunoprecipitation followed by mass spectrometry (Co-IP-MS). This data is essential for validating the experimental setup and for providing a baseline of known interactors.
Note: The following tables are templates. Researchers should populate these with their own experimental data. The "Fold Change" and "p-value" columns are critical for distinguishing specific interactors from background contaminants.
Table 1: Known TACC3 Interacting Proteins
| Interacting Protein | Function | Typical Fold Change (TACC3-IP vs. Control-IP) | p-value |
| ch-TOG (CKAP5) | Microtubule polymerase, spindle assembly | > 5.0 | < 0.01 |
| KIFC1 | Kinesin motor protein, centrosome clustering | > 3.0 | < 0.05 |
| Members of the NuRD complex (e.g., MBD2, HDAC2) | Chromatin remodeling, transcriptional repression | > 2.0 | < 0.05 |
| pCAF (KAT2B) | Histone acetyltransferase, transcriptional activation | > 2.0 | < 0.05 |
| GATA-1 | Transcription factor in hematopoiesis | > 1.5 | < 0.05 |
| FOG-1 (ZFPM1) | GATA-1 cofactor | > 1.5 | < 0.05 |
| Ku70 (XRCC6) | DNA repair | > 1.5 | < 0.05 |
Table 2: Potential this compound Dependent Interactors
| Interacting Protein | Function | Expected Fold Change (this compound treated vs. DMSO) | p-value |
| cIAP1 (BIRC2) | E3 ubiquitin ligase | Enriched in TACC3-IP | < 0.05 |
| Ubiquitin | Post-translational modification for degradation | Increased ubiquitination of TACC3 | < 0.01 |
| PSMD1/PSMD2 (26S proteasome subunits) | Proteasomal degradation | Enriched in TACC3-IP | < 0.05 |
Detailed Experimental Protocol: Co-immunoprecipitation of this compound Complexes
This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
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Cell Lines: A cell line with endogenous expression of TACC3 (e.g., HeLa, MCF7).
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This compound: Stock solution in DMSO.
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Antibodies:
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Rabbit anti-TACC3 antibody (for immunoprecipitation)
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Mouse anti-TACC3 antibody (for Western blotting)
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Rabbit anti-cIAP1 antibody
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Mouse anti-ubiquitin antibody (P4D1)
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Normal Rabbit IgG (isotype control)
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Beads: Protein A/G magnetic beads.
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Buffers and Solutions:
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Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
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Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
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Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
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Phosphate-Buffered Saline (PBS)
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DMSO (vehicle control)
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Procedure
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Cell Culture and Treatment:
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Plate cells to achieve 80-90% confluency at the time of harvesting.
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Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for the desired time (e.g., 6-24 hours).
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Cell Lysis:
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Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
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Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
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Determine the protein concentration of the lysate using a BCA assay.
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Pre-clearing the Lysate:
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For each immunoprecipitation reaction, use 1-2 mg of total protein.
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Add 1-2 µg of normal rabbit IgG and 20 µL of a 50% slurry of Protein A/G magnetic beads to the lysate.
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Incubate for 1 hour at 4°C with gentle rotation.
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Place the tube on a magnetic rack and collect the supernatant. This is the pre-cleared lysate.
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Immunoprecipitation:
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Add 2-5 µg of the rabbit anti-TACC3 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal rabbit IgG.
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Incubate overnight at 4°C with gentle rotation.
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Protein Complex Capture:
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Add 30 µL of a 50% slurry of Protein A/G magnetic beads to each immunoprecipitation reaction.
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Incubate for 2-4 hours at 4°C with gentle rotation.
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Washing:
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Place the tubes on a magnetic rack and discard the supernatant.
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Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
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Elution:
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For Western Blot Analysis:
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Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
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Briefly centrifuge the tubes and place them on a magnetic rack.
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Collect the supernatant containing the eluted proteins.
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For Mass Spectrometry Analysis:
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Use a non-denaturing elution buffer to preserve protein complexes, or perform on-bead digestion with trypsin according to the mass spectrometry facility's protocol.
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-
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Downstream Analysis:
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Western Blotting:
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Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Probe the membrane with primary antibodies against TACC3, cIAP1, ubiquitin, and other potential interactors.
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Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
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Mass Spectrometry:
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Submit the eluted samples or digested peptides for analysis by LC-MS/MS.
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Analyze the data to identify proteins that are significantly enriched in the TACC3-IP from this compound treated cells compared to the control IP and DMSO-treated cells.
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This detailed application note and protocol provide a robust framework for investigating the protein-protein interactions of the this compound-TACC3 complex using co-immunoprecipitation. By identifying the molecular partners involved in the this compound-mediated degradation of TACC3, researchers can gain deeper insights into its mechanism of action, which is vital for the development of TACC3-targeted cancer therapies.
References
Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of TACC3 as a Control for Sniper(tacc3)-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9-mediated knockout of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) as a robust negative control for experiments involving the TACC3-targeting degrader, Sniper(tacc3)-1.
Introduction
This compound is a novel small molecule that belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). It is designed to induce the degradation of TACC3 through the ubiquitin-proteasome pathway.[1][2][3][4] TACC3 is a spindle-regulatory protein that is frequently overexpressed in various cancers and plays a crucial role in cell proliferation, migration, and invasion.[5] Its oncogenic functions make it an attractive therapeutic target. This compound functions by forming a ternary complex between TACC3 and an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of TACC3.
To validate the specificity and on-target effects of this compound, it is essential to employ a reliable negative control. CRISPR/Cas9-mediated knockout of the TACC3 gene provides a powerful tool for this purpose. By genetically ablating TACC3 expression, researchers can create a cellular model that is resistant to the effects of this compound, thereby confirming that the observed cellular phenotypes are a direct consequence of TACC3 degradation.
Data Presentation
Table 1: Effect of this compound on TACC3 Protein Levels
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | TACC3 Protein Reduction (%) | Reference |
| HT1080 | This compound | 10 | 24 | Significant | |
| HT1080 | This compound | 30 | 6 | Significant | |
| HT1080 | Sniper(tacc3)-2 | 10 | 24 | Significant | |
| HT1080 | Sniper(tacc3)-2 | 30 | 6 | Significant | |
| MCF7 | This compound | 30 | 6 | Significant | |
| U2OS | This compound | 30 | 6 | Significant |
Table 2: Phenotypic Effects of TACC3 Depletion
| Cell Line | Depletion Method | Phenotype | Reference |
| JIMT-1 (Breast Cancer) | CRISPR/Cas9 Knockout | Reduced colony formation, Decreased tumor growth in vivo | |
| MDA-MB-231 (Breast Cancer) | CRISPR/Cas9 Knockout | Reduced colony formation, Decreased tumor growth in vivo | |
| HCT-116 (Hepatocellular Carcinoma) | Knockdown | G1 arrest, Cell death | |
| Cholangiocarcinoma cells | Knockdown | G2/M cycle arrest, Suppressed invasion and proliferation | |
| Cervical Cancer cells | Knockdown | Suppressed proliferation, migration, and EMT | |
| Renal Cell Carcinoma cells | Knockdown | Suppressed proliferation, migration, and invasion | |
| Pancreatic Cancer cells | shRNA Knockdown | Reduced proliferation |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of TACC3
This protocol outlines the generation of TACC3 knockout cell lines using the CRISPR/Cas9 system.
1. gRNA Design and Plasmid Construction:
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Design single guide RNAs (sgRNAs) targeting an early exon of the TACC3 gene using a publicly available tool like CHOPCHOP.
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Select gRNAs with high predicted efficiency and low off-target scores.
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Clone the selected gRNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138). This plasmid co-expresses Cas9 and a GFP reporter, facilitating the selection of transfected cells.
2. Transfection:
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Culture the target cells (e.g., JIMT-1, MDA-MB-231) to 70-80% confluency.
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Transfect the cells with the gRNA-containing CRISPR/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Single-Cell Cloning:
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48 hours post-transfection, harvest the cells.
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Isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate to obtain single-cell clones.
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Alternatively, perform serial dilution plating to isolate single cells.
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Culture the single-cell clones until they form visible colonies.
4. Verification of Knockout:
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Expand the individual clones.
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Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the target region by PCR and sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation. A T7 endonuclease I assay can also be used for initial screening of mutations.
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Western Blot Analysis: Lyse a portion of the cells from each clone and perform western blotting using a TACC3-specific antibody to confirm the absence of TACC3 protein expression. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Validation of this compound Specificity using TACC3 Knockout Cells
This protocol describes how to use the generated TACC3 knockout (KO) cells to validate the on-target activity of this compound.
1. Cell Treatment:
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Plate wild-type (WT) and TACC3 KO cells at the same density.
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Treat both cell lines with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
2. Cell Viability Assay:
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After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a WST-8 assay.
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Expected Outcome: WT cells should show a dose-dependent decrease in viability upon this compound treatment, while TACC3 KO cells should be resistant to the treatment.
3. Western Blot Analysis:
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Treat WT and TACC3 KO cells with this compound for a shorter duration (e.g., 24 hours).
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Lyse the cells and perform western blotting for TACC3 and relevant downstream signaling proteins.
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Expected Outcome: TACC3 protein levels will be significantly reduced in this compound-treated WT cells but will be absent in both treated and untreated TACC3 KO cells.
4. Colony Formation Assay:
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Seed a low number of WT and TACC3 KO cells in 6-well plates.
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Treat the cells with a fixed concentration of this compound or vehicle control.
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Allow the cells to grow for 10-14 days, then stain the colonies with crystal violet and count them.
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Expected Outcome: this compound should significantly reduce the number and size of colonies in WT cells, with minimal effect on TACC3 KO cells.
Visualizations
References
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Sniper(tacc3)-1 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Sniper(tacc3)-1, a targeted protein degrader for Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to selectively degrade the TACC3 protein.[1][2] It is a chimeric molecule with two key components: a ligand that binds to TACC3 and a ligand that recruits an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP).[1][2] By bringing TACC3 and the E3 ligase into close proximity, this compound induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1]
Q2: What is the primary on-target effect of this compound?
The primary on-target effect of this compound is the degradation of the TACC3 protein. TACC3 is a spindle-regulatory protein that is often overexpressed in various cancers and is crucial for mitotic spindle assembly and chromosome segregation. Degradation of TACC3 leads to defects in these processes, ultimately resulting in cell death in cancer cells that are dependent on high levels of TACC3.
Q3: What are the potential off-target effects of this compound?
Potential off-target effects of this compound can be categorized as follows:
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Degradation of unintended proteins: The TACC3-binding ligand of this compound may have some affinity for other proteins, leading to their unintended degradation.
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E3 ligase auto-degradation: SNIPER molecules can induce the auto-ubiquitination and subsequent degradation of the E3 ligase they recruit, in this case, cellular inhibitor of apoptosis protein 1 (cIAP1).
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Downstream signaling pathway alterations: The degradation of TACC3 can lead to changes in various signaling pathways, which may be considered off-target effects depending on the research context. For instance, this compound has been shown to induce endoplasmic reticulum (ER) stress and a form of cell death similar to paraptosis.
Q4: How can I identify off-target effects of this compound in my experiments?
The gold-standard method for identifying off-target protein degradation is unbiased quantitative mass spectrometry-based proteomics . This technique allows for the global analysis of protein levels in cells treated with this compound compared to control-treated cells. A significant decrease in the abundance of a protein other than TACC3 suggests a potential off-target effect.
Troubleshooting Guides
Problem: I am observing unexpected phenotypes in my cell line upon treatment with this compound that do not seem to be related to TACC3 depletion.
Possible Cause 1: Off-target protein degradation.
Solution:
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Perform a global proteomics analysis: Use quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification) to compare the proteomes of cells treated with this compound, a negative control, and a vehicle control.
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Validate potential off-targets: Once potential off-target proteins are identified from the proteomics data, validate their degradation using an orthogonal method, such as Western blotting.
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Use a negative control: Synthesize or obtain an inactive version of this compound. This control should have a modification in either the TACC3-binding ligand or the IAP-binding ligand, rendering it unable to form the ternary complex. If the unexpected phenotype persists with the inactive control, it is likely not due to protein degradation.
Possible Cause 2: Cellular stress response.
Solution:
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Monitor markers of cellular stress: this compound has been reported to induce ER stress. Assess markers of the unfolded protein response (UPR), such as the expression of BiP/GRP78 and the splicing of XBP1 mRNA.
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Titrate the concentration of this compound: Use the lowest effective concentration that induces TACC3 degradation to minimize broad cellular stress responses.
Problem: My proteomics data shows the degradation of several proteins in addition to TACC3. How do I distinguish direct off-targets from downstream effects of TACC3 degradation?
Solution:
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Time-course experiment: Perform a time-course proteomics experiment. Direct off-targets are likely to be degraded with similar or slightly delayed kinetics as TACC3. Downstream effects on protein expression will likely appear at later time points.
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Rescue experiment: To confirm that the degradation of a potential off-target is a direct effect of this compound and not a consequence of TACC3 loss, perform a rescue experiment. This can be done by overexpressing a version of the off-target protein that is resistant to degradation.
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Bioinformatics analysis: Utilize pathway analysis tools to determine if the identified off-targets are part of known signaling pathways downstream of TACC3.
Quantitative Data Summary
While a comprehensive, publicly available dataset of this compound off-targets is limited, the following table illustrates how such data would be presented based on a typical quantitative proteomics experiment.
| Protein | Gene | On-target/Off-target | Fold Change (this compound vs. Control) | p-value |
| TACC3 | TACC3 | On-target | -4.5 | < 0.001 |
| cIAP1 | BIRC2 | Off-target (E3 Ligase) | -2.1 | < 0.01 |
| Protein X | GENEX | Potential Off-target | -1.8 | < 0.05 |
| Protein Y | GENEY | No significant change | -0.2 | > 0.05 |
| Protein Z | GENEZ | No significant change | +0.1 | > 0.05 |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using label-free quantitative mass spectrometry.
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Cell Culture and Treatment:
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Culture your chosen cell line to ~70-80% confluency.
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Treat cells in biological triplicate with:
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This compound (at the desired concentration, e.g., 10 µM)
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An inactive control this compound
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Vehicle control (e.g., DMSO)
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Incubate for a predetermined time (e.g., 24 hours).
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Cell Lysis and Protein Extraction:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in a buffer containing protease and phosphatase inhibitors.
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Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
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Take an equal amount of protein from each sample.
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Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
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Digest proteins into peptides using trypsin overnight at 37°C.
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-
LC-MS/MS Analysis:
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Desalt the peptide samples.
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Analyze the samples on a high-resolution mass spectrometer coupled to a liquid chromatography system.
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Acquire data in a data-dependent or data-independent acquisition mode.
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Data Analysis:
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Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
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Perform protein identification and label-free quantification.
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Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated group compared to the control groups.
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Protocol 2: Validation of Off-Target Hits by Western Blot
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Sample Preparation:
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Prepare cell lysates from cells treated with this compound, inactive control, and vehicle control as described in Protocol 1.
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-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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-
Densitometry Analysis:
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Quantify the band intensities for the off-target protein and the loading control.
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Normalize the off-target protein signal to the loading control to determine the relative protein abundance.
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Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
Technical Support Center: Understanding and Overcoming Resistance to Sniper(tacc3)-1
Welcome to the technical support center for Sniper(tacc3)-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding the mechanism of action of this compound and to offer troubleshooting strategies for potential resistance mechanisms that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that functions as a targeted protein degrader.[1] It is a chimeric molecule that brings the target protein, Transforming Acidic Coiled-Coil 3 (TACC3), into close proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome.[1] While designed to recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase, studies have also implicated the Anaphase-Promoting Complex/Cyclosome (APC/C) with its co-activator CDH1 in TACC3 degradation.
Q2: What is the cellular consequence of TACC3 degradation by this compound?
A2: Degradation of TACC3, a protein often overexpressed in cancer and associated with poor prognosis, disrupts mitotic spindle function, leading to cell cycle arrest and, in some cases, apoptosis.[1] Additionally, this compound has been shown to induce a form of cell death known as paraptosis-like cell death, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and is associated with ER stress.[2] This process involves the accumulation of ubiquitylated protein aggregates in a manner dependent on the X-linked inhibitor of apoptosis protein (XIAP).
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated selective cytotoxicity in cancer cells with high TACC3 expression, such as the human fibrosarcoma cell line HT1080 and the breast cancer cell line MCF7, with minimal impact on normal cells.
Q4: What is the TACC3 signaling pathway?
A4: TACC3 is a multifaceted protein that does not have a single linear signaling pathway but rather acts as a crucial node in several oncogenic pathways. It is known to influence the PI3K/Akt and ERK signaling pathways, which are critical for cell proliferation, survival, and the epithelial-mesenchymal transition (EMT). TACC3 expression can be regulated by transcription factors like E2F1. Furthermore, TACC3 interacts with key mitotic players such as the microtubule polymerase ch-TOG and clathrin to ensure proper spindle assembly.
Troubleshooting Guide: Investigating Potential Resistance to this compound
Resistance to targeted protein degraders like this compound is an emerging area of research. While specific resistance mechanisms to this compound have not been extensively documented, insights can be drawn from studies on other protein degraders (e.g., PROTACs) and targeted therapies. Here are potential resistance mechanisms and how to investigate them.
Issue 1: Reduced or No TACC3 Degradation Upon this compound Treatment
| Potential Cause | Suggested Troubleshooting/Investigation |
| Mutation in TACC3: A mutation in the TACC3 protein may prevent this compound from binding effectively. | - Sequence the TACC3 gene in resistant cells to identify potential mutations in the drug-binding domain.- Perform co-immunoprecipitation (Co-IP) to assess the interaction between this compound and TACC3 in sensitive versus resistant cells. |
| Alterations in E3 Ligase Machinery: Mutations or downregulation of the E3 ligase (e.g., cIAP1, XIAP, or components of the APC/CCDH1 complex) can impair the formation of the ternary complex (TACC3-Sniper(tacc3)-1-E3 ligase). | - Perform genomic sequencing of key E3 ligase components in resistant cells.- Use Western blotting to compare the expression levels of relevant E3 ligases and their subunits in sensitive and resistant cells.- Conduct a ubiquitination assay to determine if TACC3 is still being polyubiquitinated in the presence of this compound in resistant cells. |
| Impaired Proteasome Function: Mutations in proteasome subunits can lead to resistance to proteasome-dependent degradation. | - Sequence genes encoding 26S proteasome subunits, particularly the β5-subunit (PSMB5), in resistant cells.- Assess the chymotrypsin-like activity of the proteasome in cell lysates from both sensitive and resistant lines. |
| Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. | - Use qPCR or Western blotting to measure the expression of common efflux pump proteins (e.g., ABCB1/MDR1, ABCC1/MRP1) in sensitive versus resistant cells.- Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity is restored. |
Issue 2: Cells Evade Apoptosis/Paraptosis Despite TACC3 Degradation
| Potential Cause | Suggested Troubleshooting/Investigation |
| Upregulation of Anti-Apoptotic or Pro-Survival Pathways: Cells may compensate for TACC3 loss by activating alternative signaling pathways that promote survival. | - Perform RNA sequencing or proteomic analysis to identify differentially expressed genes/proteins in resistant cells compared to sensitive cells following this compound treatment.- Investigate the activation status (e.g., phosphorylation) of key nodes in survival pathways like PI3K/Akt or MAPK/ERK. |
| Defects in the ER Stress Response: Since this compound can induce paraptosis-like cell death via ER stress, alterations in this pathway could confer resistance. | - Measure markers of the unfolded protein response (UPR), such as the expression of BiP/GRP78 and the splicing of XBP1, in response to this compound in both sensitive and resistant cells. |
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Overview of TACC3's role in oncogenic signaling and mitosis.
This compound Mechanism of Action
Caption: Dual mechanism of this compound leading to TACC3 degradation and paraptosis.
Experimental Workflow: Investigating Resistance
Caption: Logical workflow for troubleshooting this compound resistance.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of this compound and confirm the resistance phenotype.
Materials:
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Sensitive and potentially resistant cancer cell lines
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This compound
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96-well cell culture plates
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
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Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if this compound can form a ternary complex with TACC3 and the E3 ligase in resistant cells.
Materials:
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Sensitive and resistant cell lysates
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Antibody against TACC3 or an epitope tag on TACC3
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Protein A/G magnetic beads
-
This compound
-
Gentle lysis buffer (e.g., non-denaturing)
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Wash buffer
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Elution buffer
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Antibodies for Western blotting (anti-TACC3, anti-cIAP1, anti-XIAP)
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound or vehicle for a short duration (e.g., 1-2 hours). Lyse the cells in a gentle lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TACC3 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
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Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against TACC3 and the E3 ligase(s) of interest (e.g., cIAP1, XIAP). A successful Co-IP in sensitive cells will show bands for both TACC3 and the E3 ligase, indicating ternary complex formation. A diminished or absent E3 ligase band in resistant cells suggests impaired complex formation.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To assess whether TACC3 is polyubiquitinated in response to this compound treatment in resistant cells.
Materials:
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Sensitive and resistant cells
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This compound
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Proteasome inhibitor (e.g., MG132)
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Denaturing lysis buffer (containing SDS)
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Anti-TACC3 antibody
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Anti-ubiquitin antibody
Procedure:
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Cell Treatment: Treat sensitive and resistant cells with this compound. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment to allow ubiquitinated proteins to accumulate.
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Denaturing Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) and boil the lysates to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
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Immunoprecipitation of TACC3: Dilute the lysates to reduce the SDS concentration and perform immunoprecipitation for TACC3 as described in the Co-IP protocol.
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Western Blot Analysis: Elute the immunoprecipitated TACC3 and analyze it by Western blotting. Probe one membrane with an anti-TACC3 antibody to confirm successful pulldown. Probe a second membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the sensitive cells indicates polyubiquitination. A lack of this smear in resistant cells suggests a defect in the ubiquitination process.
Protocol 4: Genome-Wide CRISPR-Cas9 Knockout Screen for Resistance Genes
Objective: To perform an unbiased screen to identify genes whose loss confers resistance to this compound.
Materials:
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Cas9-expressing cancer cell line
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Pooled lentiviral sgRNA library (genome-wide)
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Lentivirus packaging plasmids
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This compound
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Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)
Procedure:
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Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.
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Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
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Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
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Drug Selection: Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with a high concentration of this compound, e.g., IC80-90).
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Culture and Harvest: Culture the cells for a sufficient period to allow resistant cells to grow out (typically 14-21 days). Harvest the surviving cells from both groups.
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Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA-containing regions by PCR, and perform next-generation sequencing to determine the representation of each sgRNA in the control and treated populations.
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Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are candidate resistance genes.
References
Proper solubility and storage conditions for maintaining Sniper(tacc3)-1 stability
Welcome to the technical support center for Sniper(tacc3)-1. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Transforming Acidic Coiled-Coil 3 (TACC3) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chimeric molecule that functions as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is designed to selectively target the TACC3 protein for degradation via the ubiquitin-proteasome system.[1][2] The molecule consists of a ligand that binds to the TACC3 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of TACC3, marking it for degradation by the proteasome and leading to a reduction in intracellular TACC3 levels.[1][2] This targeted degradation of TACC3 has been shown to induce cancer cell death.[3]
Q2: What are the recommended solvent and solubility for this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution of 100 mg/mL (124.38 mM) in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 0 - 4°C | Short term (days to weeks) | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
Troubleshooting Guide
Issue 1: I am not observing TACC3 protein degradation after treating my cells with this compound.
There are several potential reasons for a lack of TACC3 degradation. Consider the following troubleshooting steps:
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Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. A concentration of 10 µM for 24 hours has been shown to be effective in HT1080 cells. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Incubation Time: Degradation of TACC3 is time-dependent. While some effects may be seen as early as 6 hours at higher concentrations (e.g., 30 µM), longer incubation times (e.g., 24 hours) may be necessary at lower concentrations.
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"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (E3 ligase-PROTAC-target protein) is inhibited by the formation of binary complexes (PROTAC-E3 ligase or PROTAC-target protein). This can lead to reduced degradation. If you are using very high concentrations, try testing a lower concentration range.
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E3 Ligase Expression: The mechanism of this compound involves the recruitment of an E3 ligase. While it was designed to recruit cIAP1, studies have shown that APC/C-CDH1 is the primary E3 ligase responsible for TACC3 degradation mediated by this compound. Ensure that your cell line expresses sufficient levels of the necessary E3 ligase components.
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Proteasome Activity: this compound relies on a functional ubiquitin-proteasome system. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). If this compound is working, the degradation of TACC3 should be rescued in the presence of the proteasome inhibitor.
Issue 2: I am observing significant off-target effects or cellular toxicity.
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Concentration Optimization: High concentrations of any compound can lead to off-target effects. Determine the minimal effective concentration that induces TACC3 degradation without causing widespread toxicity.
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Specificity Check: While this compound is designed to be specific for TACC3, it's good practice to assess the levels of other related proteins to confirm its selectivity in your experimental system. Global proteomic analysis can provide a comprehensive view of on-target and off-target effects.
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Control Compounds: Use appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and potentially a structurally similar but inactive control molecule, if available.
Experimental Protocols
Protocol 1: Western Blot Analysis of TACC3 Degradation
This protocol outlines the steps to assess the degradation of TACC3 in cultured cells following treatment with this compound.
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in your cell culture medium. Treat the cells for the desired incubation times (e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against TACC3 overnight at 4°C.
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Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of TACC3 degradation.
Protocol 2: Cell Viability Assay
This protocol can be used to assess the effect of this compound on the viability of cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations. Include a vehicle-only (DMSO) control.
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Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
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Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a reagent based on ATP measurement (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
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Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling and Degradation Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting inconsistent results in Sniper(tacc3)-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sniper(tacc3)-1 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No TACC3 Degradation
Q: My Western blot results show inconsistent or no degradation of TACC3 protein after this compound treatment. What are the possible reasons?
A: Several factors could contribute to this issue. Here's a systematic troubleshooting approach:
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Cell Line Viability and Proliferation: Ensure your cells are healthy and actively dividing. The ubiquitin-proteasome system is an active process and can be less efficient in unhealthy or senescent cells.
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Compound Integrity and Storage: this compound should be stored under appropriate conditions (dry, dark, and at 0-4°C for short-term or -20°C for long-term) to maintain its activity.[1] Improper storage can lead to degradation of the compound.
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Concentration and Treatment Duration: The effective concentration and treatment time can vary between cell lines. Based on published data, significant TACC3 degradation in HT1080 fibrosarcoma cells was observed at 30 µM after 6 hours and at 10 µM after 24 hours.[1][2][3] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
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Proteasome Activity: The degradation of TACC3 by this compound is dependent on the proteasome.[1] To confirm this, you can co-treat cells with a proteasome inhibitor like bortezomib. An attenuation of TACC3 degradation in the presence of the inhibitor would confirm a proteasome-dependent mechanism.
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E3 Ligase Expression: this compound utilizes the inhibitor of apoptosis proteins (IAPs) as the E3 ligase component to mediate TACC3 degradation. Low or absent expression of the relevant IAP E3 ligase in your cell line could impair the efficacy of this compound.
Issue 2: High Background or Non-Specific Bands on Western Blot
Q: I'm observing high background or non-specific bands on my Western blot for TACC3, making it difficult to interpret the results. How can I resolve this?
A: High background and non-specific bands can be addressed by optimizing your Western blot protocol:
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Antibody Specificity: Ensure you are using a validated, high-quality antibody specific for TACC3.
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Blocking Conditions: Optimize your blocking protocol. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA in TBST) and blocking durations (e.g., 1 hour at room temperature or overnight at 4°C).
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Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove unbound antibodies.
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Antibody Dilution: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
Issue 3: Unexpected Cellular Phenotypes
Q: I'm observing significant cytoplasmic vacuolization in my cells treated with this compound, which was not my primary endpoint. Is this a known effect?
A: Yes, treatment with this compound has been shown to induce significant cytoplasmic vacuolization. This phenomenon is linked to ER stress and a form of cell death known as paraptosis. Mechanistic studies suggest that the accumulation of ubiquitylated protein aggregates, requiring the X-linked inhibitor of apoptosis protein (XIAP), induces ER stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chimeric molecule, classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It functions by bringing the target protein, Transforming Acidic Coiled-Coil 3 (TACC3), into close proximity with an inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase. This proximity facilitates the polyubiquitylation of TACC3, marking it for degradation by the 26S proteasome.
Q2: In which cancer types is this compound expected to be effective?
A2: this compound is designed to be effective in cancers with high expression of the TACC3 protein. TACC3 is often overexpressed in a variety of human cancers, including breast, lung, ovarian, and gastric cancers, and its high expression is frequently associated with a poor prognosis. The compound has been shown to selectively induce cell death in cancer cells with high TACC3 expression, such as HT1080 and MCF7 cells, with minimal impact on normal cells.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can have synergistic anti-cancer activity when combined with the proteasome inhibitor bortezomib. This is because inhibiting the proteasome can enhance the this compound-induced cytoplasmic vacuolization and ER stress.
Quantitative Data Summary
| Cell Line | Treatment Condition | TACC3 Degradation | Reference |
| HT1080 | 30 µM this compound for 6 hours | Significant decrease | |
| HT1080 | 10 µM this compound for 24 hours | Significant decrease | |
| RT4 | 3 µM SNIPER(TACC3)-11 for 6 hours | Reduced FGFR3-TACC3 levels |
Experimental Protocols
Western Blot Analysis for TACC3 Degradation
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TACC3 overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a gel documentation system.
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Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent TACC3 degradation.
References
Addressing cytotoxic effects of Sniper(tacc3)-1 at high concentrations
Welcome to the technical support center for Sniper(tacc3)-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, particularly those related to cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target the Transforming Acidic Coiled-Coil 3 (TACC3) protein for degradation.[1] It functions by simultaneously binding to TACC3 and an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP). This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1] Unexpectedly, the degradation of TACC3 by this compound has been shown to be mediated by the anaphase-promoting complex/cyclosome (APC/C-CDH1) E3 ligase, rather than directly by cIAP1.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound leads to a dose-dependent decrease in TACC3 protein levels.[2] This degradation of TACC3, a protein crucial for mitotic spindle stability, can induce apoptosis (programmed cell death) in cancer cells that have high TACC3 expression.[1] At higher concentrations, a distinct form of cell death characterized by extensive cytoplasmic vacuolization, known as paraptosis-like cell death, has been observed.[1] This is linked to the induction of endoplasmic reticulum (ER) stress.
Q3: We are observing significant cytotoxicity and cytoplasmic vacuolization at high concentrations of this compound. Is this expected?
A3: Yes, this is a known effect of this compound at higher concentrations. The extensive cytoplasmic vacuolization is a hallmark of paraptosis-like cell death and is a consequence of severe ER stress. This phenomenon is triggered by the accumulation of ubiquitylated protein aggregates, a process that involves the X-linked inhibitor of apoptosis protein (XIAP).
Q4: What is the "hook effect" and how can it affect my results with this compound?
A4: The "hook effect" is a phenomenon common to PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (TACC3) or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for TACC3 degradation and to avoid misinterpreting data obtained at concentrations that fall within the "hook effect" range.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity and Cytoplasmic Vacuolization
Symptoms:
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Rapid and widespread cell death observed shortly after treatment.
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Extensive formation of large, clear vacuoles in the cytoplasm of treated cells.
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Difficulty in obtaining a consistent and reproducible dose-response for TACC3 degradation.
Possible Causes:
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The concentration of this compound is too high, leading to overwhelming ER stress and paraptosis-like cell death.
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The cell line being used is particularly sensitive to ER stress or TACC3 degradation.
Troubleshooting Steps:
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Optimize Concentration:
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Perform a broad dose-response experiment (e.g., 0.01 µM to 50 µM) to determine the optimal concentration range for TACC3 degradation without inducing excessive immediate cytotoxicity.
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Identify the concentration that gives the maximal degradation (Dmax) and the concentration at which cytotoxicity becomes dominant. For subsequent experiments, use concentrations at or below the Dmax.
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Time-Course Experiment:
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Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, optimal concentration to understand the kinetics of TACC3 degradation and the onset of cytotoxicity. Shorter incubation times may be sufficient for TACC3 degradation with minimal cytotoxicity.
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Cell Line Selection:
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If possible, test this compound in a panel of cell lines with varying levels of TACC3 expression to identify a model system with a suitable therapeutic window.
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-
Monitor ER Stress:
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Assess the induction of ER stress by performing western blot analysis for key ER stress markers such as p-eIF2α, ATF4, and CHOP. This can help correlate the concentration of this compound with the level of ER stress.
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Issue 2: The "Hook Effect" - Decreased TACC3 Degradation at High Concentrations
Symptoms:
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A bell-shaped dose-response curve where TACC3 degradation is potent at intermediate concentrations but decreases at higher concentrations.
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Inconsistent results when using high concentrations of this compound.
Possible Causes:
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Formation of non-productive binary complexes (this compound::TACC3 or this compound::E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex.
Troubleshooting Steps:
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Confirm with a Wider Dose-Response:
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Perform a detailed dose-response curve with a wider range of concentrations and more data points at the higher end to clearly define the bell-shaped curve.
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Determine the Optimal Concentration Window:
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Identify the peak of the dose-response curve to determine the optimal concentration for maximal TACC3 degradation. All future experiments should ideally be conducted at or below this concentration.
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Biophysical Assays (Advanced):
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If available, techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA) can be used to monitor the formation of the ternary complex at different concentrations of this compound.
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Data Presentation
Table 1: Effect of this compound on TACC3 Protein Levels in HT1080 Cells
| Concentration (µM) | Treatment Time (hours) | TACC3 Protein Level (relative to control) | Reference |
| 10 | 24 | Significantly decreased | |
| 30 | 6 | Significantly decreased |
Table 2: Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| HT1080 | ≥10 | 48 | Efficient cell death | |
| MCF7 | ≥10 | 48 | Efficient cell death | |
| U2OS | 30 | 16 | Decreased cell viability | |
| RPMI-8226 | Dose-dependent | 24 | Decreased cell viability | |
| KMS-11 | Dose-dependent | 24 | Decreased cell viability | |
| Raji | Dose-dependent | 24 | Decreased cell viability |
Experimental Protocols
Protocol 1: Cell Viability Assay using WST-8
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for TACC3 Degradation and ER Stress Markers
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against TACC3, p-eIF2α, ATF4, CHOP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-FITC negative and PI negative.
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Early apoptotic cells: Annexin V-FITC positive and PI negative.
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Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
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Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound.
References
Negative control experiments for Sniper(tacc3)-1 functional assays
Welcome to the technical support center for Sniper(tacc3)-1 functional assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting experiments with this TACC3-targeting protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][2][3][4][5] It is a heterobifunctional molecule composed of a ligand that binds to TACC3 (KHS108) and a ligand that recruits an E3 ubiquitin ligase, specifically cellular inhibitor of apoptosis protein 1 (cIAP1). By bringing TACC3 and the E3 ligase into close proximity, this compound facilitates the poly-ubiquitination of TACC3, marking it for degradation by the proteasome. Interestingly, while designed to recruit cIAP1, studies have shown that this compound can also induce TACC3 degradation via the anaphase-promoting complex/cyclosome (APC/C-CDH1) E3 ligase complex.
Q2: What are the expected phenotypic outcomes of successful TACC3 degradation by this compound?
Degradation of TACC3, a protein crucial for mitotic spindle assembly and stability, is expected to induce several cellular effects, including:
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Mitotic arrest and defects: Depletion of TACC3 can lead to chromosome alignment defects and the formation of multipolar spindles.
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Induction of cell death: this compound has been shown to selectively induce cell death in cancer cells that express high levels of TACC3. This can occur through apoptosis or a paraptosis-like cell death characterized by cytoplasmic vacuolization and ER stress.
Q3: What are the essential negative controls for a this compound experiment?
To ensure that the observed effects are specifically due to the this compound-mediated degradation of TACC3, it is crucial to include the following negative controls:
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Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
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Component Ligands Alone: Treat cells with the TACC3-binding ligand (KHS108) and the IAP ligand (e.g., Me-BS) separately. Neither compound alone should induce TACC3 degradation.
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Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of TACC3, confirming that the degradation is proteasome-dependent.
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Inactive Epimer/Analog (if available): An ideal negative control is a molecule structurally similar to this compound but unable to bind to either TACC3 or the E3 ligase. While a specific, commercially available inactive epimer for this compound is not widely documented, researchers have synthesized analogs with modifications that abolish binding to one of the targets to serve as negative controls in similar PROTAC/SNIPER studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No TACC3 degradation observed by Western Blot. | 1. Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the treatment duration too short. | 1. Perform a dose-response and time-course experiment. Significant TACC3 degradation has been observed at 10-30 µM for 6-24 hours in cell lines like HT1080. |
| 2. Poor cell permeability: The compound may not be efficiently entering the cells. | 2. Ensure proper handling and storage of the compound. Consider using a different cell line with potentially higher permeability. | |
| 3. Low TACC3 expression in the cell line: The chosen cell line may not express sufficient levels of TACC3. | 3. Select a cell line known to have high TACC3 expression (e.g., HT1080, MCF7). | |
| 4. Inefficient E3 ligase activity: The cell line may have low levels or activity of the required E3 ligase (cIAP1 or APC/C-CDH1). | 4. Verify the expression of cIAP1 and CDH1 in your cell line. | |
| High background or non-specific bands in Western Blot. | 1. Antibody issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. | 1. Optimize antibody concentrations. Use a highly specific and validated TACC3 antibody. Ensure the blocking step is adequate. |
| 2. Sample degradation: Protein degradation during sample preparation. | 2. Always use fresh lysates and include protease inhibitors in your lysis buffer. | |
| No effect on cell viability or apoptosis. | 1. Insufficient TACC3 degradation: The level of TACC3 degradation may not be sufficient to induce a cellular phenotype. | 1. Confirm TACC3 degradation by Western Blot first. Increase the concentration or duration of this compound treatment. |
| 2. Cell line resistance: The chosen cell line may be resistant to the downstream effects of TACC3 loss. | 2. Use a cell line known to be sensitive to TACC3 depletion. | |
| 3. Assay sensitivity: The cell viability or apoptosis assay may not be sensitive enough to detect the effect. | 3. Use a more sensitive assay or multiple different assays to confirm the phenotype (e.g., Annexin V staining, caspase activity assays). | |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. | 1. Use cells within a consistent passage number range and ensure consistent plating density and confluency at the time of treatment. |
| 2. Compound stability: this compound may be unstable if not stored properly. | 2. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: TACC3 Degradation Efficiency of this compound
| Cell Line | Concentration (µM) | Treatment Time (hours) | TACC3 Reduction (%) | Reference |
| HT1080 | 30 | 6 | >80 | |
| HT1080 | 10 | 24 | >80 |
Table 2: Cell Viability IC50 Values
| Cell Line | Compound | IC50 (µM) | Reference |
| HT1080 | This compound | ~10 | |
| MCF7 | This compound | ~10 |
Experimental Protocols
Protocol 1: Western Blot for TACC3 Degradation
1. Cell Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at various concentrations (e.g., 1, 3, 10, 30 µM) and for different durations (e.g., 6, 12, 24 hours).
-
Include negative controls: vehicle (DMSO), KHS108 alone, and Me-BS alone. For proteasome-dependent degradation control, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TACC3 (e.g., rabbit anti-TACC3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize TACC3 band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunofluorescence for TACC3 Localization
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 10 µM for 24 hours) and negative controls as described for the Western blot protocol.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibody against TACC3 (e.g., rabbit anti-TACC3, 1:200 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
4. Imaging:
-
Mount coverslips on microscope slides with anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Sniper(tacc3)-1
Welcome to the technical support center for Sniper(tacc3)-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this TACC3 protein degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule designed to selectively induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][2] The molecule functions by forming a ternary complex, bringing together the TACC3 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to TACC3, marking it for degradation by the proteasome.[1][3] This targeted degradation of TACC3 has been shown to induce cell death in cancer cells with high TACC3 expression.[1]
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated TACC3 degradation.
Q2: I am observing poor in vivo efficacy with this compound. Could this be related to its bioavailability?
Yes, poor in vivo efficacy is often linked to suboptimal bioavailability. PROTAC molecules like this compound typically have high molecular weights and may possess poor solubility and permeability, which can hinder their oral absorption and overall systemic exposure. Challenges in achieving adequate drug concentration at the tumor site can lead to reduced target engagement and diminished therapeutic effect. It is crucial to assess the pharmacokinetic (PK) profile of this compound in your animal model to determine if bioavailability is a limiting factor.
Q3: What are the key physicochemical properties of this compound that might affect its bioavailability?
While specific experimental data for this compound is limited in the public domain, PROTACs, in general, face several challenges:
-
High Molecular Weight: The large size of PROTACs can negatively impact their ability to cross cell membranes and be absorbed from the gastrointestinal tract.
-
Poor Aqueous Solubility: Many PROTACs are lipophilic and have low solubility in aqueous environments, which can limit their dissolution in the gut and subsequent absorption.
-
Low Permeability: The structural features of PROTACs, including the linker and two ligands, can result in low passive diffusion across biological membranes.
-
Metabolic Instability: PROTACs can be susceptible to first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.
Troubleshooting Guide: Enhancing In Vivo Bioavailability
This guide provides strategies to troubleshoot and improve the in vivo bioavailability of this compound.
Issue 1: Poor Solubility and Dissolution
If this compound exhibits poor solubility, its dissolution rate in the gastrointestinal tract will be low, leading to poor absorption.
Troubleshooting Strategies:
-
Formulation Optimization:
-
Co-solvents and Surfactants: Utilize pharmaceutically acceptable co-solvents (e.g., PEG 300, Transcutol® HP) and surfactants to increase the solubility of this compound in the formulation.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds. These systems form fine emulsions in the gut, which can improve drug solubilization and uptake.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate compared to the crystalline form.
-
-
Particle Size Reduction:
-
Micronization/Nanomilling: Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
Quantitative Data on Formulation Strategies for Poorly Soluble Drugs:
| Formulation Strategy | Typical Particle Size | Key Advantage | Reference |
| Micronization | 2-5 µm | Increased surface area for dissolution. | |
| Nanocrystals | 100-250 nm | Significantly enhanced surface area and dissolution velocity. | |
| Solid Dispersions | Molecular dispersion | Improved solubility and dissolution by preventing crystallization. | |
| Lipid-Based Systems | Varies (emulsion) | Enhanced solubilization and potential for lymphatic uptake. |
Issue 2: Low Permeability and Poor Absorption
Even if solubilized, this compound may have difficulty crossing the intestinal epithelium.
Troubleshooting Strategies:
-
Linker Optimization: The linker connecting the TACC3 and E3 ligase ligands plays a crucial role in the overall properties of the molecule. Modifying the linker's length, rigidity, and composition can improve permeability. For instance, replacing a flexible PEG linker with a more rigid phenyl ring has been shown to enhance cellular permeability in some PROTACs.
-
Prodrug Approach: A prodrug strategy involves chemically modifying this compound to create a more permeable derivative that is converted to the active molecule in vivo. This can be particularly useful for masking polar groups that hinder membrane transport.
Issue 3: High First-Pass Metabolism
Significant metabolism in the liver can drastically reduce the amount of this compound that reaches systemic circulation.
Troubleshooting Strategies:
-
Structural Modification: While more involved, medicinal chemistry efforts can be directed at modifying metabolically labile sites on the this compound molecule without compromising its activity. This often involves iterative structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
-
Route of Administration: For preclinical studies, consider alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the maximum achievable systemic exposure.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic workflow for assessing the bioavailability of this compound in a rodent model.
Experimental Workflow for a Pharmacokinetic Study
References
Validation & Comparative
On-Target TACC3 Degradation: A Comparative Guide to Validation Methods for Sniper(tacc3)-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target degradation of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) mediated by Sniper(tacc3)-1. We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative TACC3 degradation technologies.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of TACC3, a protein frequently overexpressed in various cancers and associated with poor prognosis. It operates through the ubiquitin-proteasome system (UPS). Initially thought to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) as an E3 ligase, further studies have revealed that this compound mediates TACC3 ubiquitination through the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically with the co-activator CDH1. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on TACC3.
Mechanism of Action: this compound
The mechanism of this compound involves hijacking the cell's natural protein disposal machinery. The molecule acts as a bridge, bringing TACC3 into proximity with the APC/C-CDH1 E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to TACC3, marking it for recognition and degradation by the proteasome.
Caption: Mechanism of this compound mediated TACC3 degradation.
Quantitative Comparison of TACC3 Degradation
This table summarizes the available quantitative data for TACC3 degradation by this compound and provides a comparison with other methods.
| Method/Compound | Target | E3 Ligase Recruited | Potency (DC50/Effective Concentration) | Cell Line | Citation(s) |
| This compound | TACC3 | APC/C-CDH1 | Significant degradation at 10 µM (24h) and 30 µM (6h) | HT1080 | [1] |
| PROTAC (KHS-C4) | TACC3 | Not specified (likely CRBN or VHL) | Low nanomolar concentrations | Breast, lung, and leukemia cell lines | [2][3] |
| CRISPR/Cas9 | TACC3 (gene) | N/A | Complete knockout | JIMT-1, MDA-MB-231 | [4] |
Experimental Protocols for Validation
Accurate validation of on-target TACC3 degradation is crucial. Below are detailed protocols for the most common and effective experimental methods.
Western Blot for TACC3 Protein Quantification
This is the most direct method to measure the reduction in TACC3 protein levels.
Caption: Western Blot workflow for TACC3 protein level analysis.
Protocol:
-
Cell Treatment: Plate cancer cell lines (e.g., HT1080, MCF7) and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against TACC3 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the TACC3 signal to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is used to verify the interaction between TACC3, this compound, and the APC/C-CDH1 E3 ligase.
Caption: Co-Immunoprecipitation workflow to detect protein interactions.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against TACC3 (the "bait" protein) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for TACC3, CDH1, and other components of the APC/C complex to confirm their presence in the immunoprecipitated complex.
Ubiquitination Assay
This assay confirms that TACC3 is ubiquitinated following treatment with this compound.
Protocol:
-
Transfection and Treatment: Co-transfect cells with expression vectors for tagged TACC3 (e.g., FLAG-TACC3) and tagged ubiquitin (e.g., HA-Ubiquitin). Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis and Denaturation: Lyse the cells and heat-denature the lysates to dissociate non-covalently bound proteins.
-
Immunoprecipitation: Re-nature the lysates and perform immunoprecipitation for the tagged TACC3.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an antibody against the ubiquitin tag (e.g., anti-HA). An increase in the high molecular weight smear, representing polyubiquitinated TACC3, confirms ubiquitination. Probing with an antibody specific for K48-linked ubiquitin chains can further confirm the mechanism of proteasomal degradation.[5]
CRISPR/Cas9-mediated TACC3 Knockout Validation
CRISPR-mediated knockout of TACC3 serves as a benchmark for the effects of TACC3 loss.
Protocol:
-
gRNA Design and Transfection: Design and clone gRNAs targeting the TACC3 gene into a Cas9 expression vector. Transfect the constructs into the desired cell line.
-
Clonal Selection: Select and expand single-cell clones.
-
Genomic DNA Validation: Extract genomic DNA from the clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Level Validation: Perform a Western blot as described above to confirm the absence of the TACC3 protein in the knockout clones compared to wild-type cells.
Comparison with Alternative TACC3 Degradation Methods
CRISPR/Cas9: This genetic editing technique provides a permanent and complete knockout of the TACC3 gene, leading to a total loss of the protein. While it is a powerful research tool for validating the consequences of TACC3 ablation, it is not a therapeutic modality in the same way as small molecule degraders. The effects of CRISPR-mediated knockout can be considered the gold standard for TACC3 loss-of-function phenotypes.
Conclusion
Validating the on-target degradation of TACC3 by this compound requires a multi-faceted approach. Western blotting provides a direct measure of protein reduction, while co-immunoprecipitation and ubiquitination assays elucidate the mechanism of action. Comparing the effects of this compound to those of other TACC3-targeting technologies, such as PROTACs and CRISPR/Cas9, is essential for a thorough understanding of its efficacy and potential as a therapeutic agent. The protocols and comparative data presented in this guide offer a framework for researchers to rigorously evaluate the on-target activity of this compound.
References
A Head-to-Head Comparison of SNIPER(TACC3)-1 versus PROTACs for TACC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of transforming acidic coiled-coil containing protein 3 (TACC3), a key regulator of mitotic spindle assembly and a protein implicated in the progression of numerous cancers, has emerged as a promising therapeutic strategy. Two prominent technologies for inducing TACC3 degradation are Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a head-to-head comparison of SNIPER(TACC3)-1 and TACC3-targeting PROTACs, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and TACC3-targeting PROTACs are heterobifunctional molecules designed to bring TACC3 into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system.[1] However, they differ in the specific E3 ligase they recruit.
This compound was initially designed to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase.[2][3] Subsequent mechanistic studies revealed that, unexpectedly, its degradation of TACC3 is primarily mediated by the anaphase-promoting complex/cyclosome (APC/CCDH1).[4] This molecule forms a ternary complex between TACC3 and APC/CCDH1, leading to the polyubiquitination of TACC3 and its subsequent degradation by the proteasome.[4]
TACC3-targeting PROTACs , on the other hand, are typically designed to recruit more commonly utilized E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL). While specific details for all TACC3 PROTACs are not publicly available, the general mechanism involves the formation of a TACC3-PROTAC-E3 ligase ternary complex, leading to TACC3 ubiquitination and degradation.
Quantitative Comparison of TACC3 Degradation
Direct, side-by-side comparative studies of this compound and a specific TACC3-targeting PROTAC with comprehensive quantitative data like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are limited in publicly available literature. However, we can summarize the existing data for each technology.
| Parameter | This compound | TACC3-targeting PROTACs (e.g., KHS-C4) |
| Target Protein | TACC3 | TACC3 |
| Recruited E3 Ligase | APC/CCDH1 | Typically CRBN or VHL (Specific E3 for KHS-C4 not detailed in abstracts) |
| Reported Potency | Significant TACC3 reduction in HT1080 cells at 10 µM (24h) and 30 µM (6h). | KHS-C4 reported to degrade TACC3 at "low nanomolar concentrations". |
| DC50 | Not explicitly reported. | Not explicitly reported for KHS-C4. |
| Dmax | Not explicitly reported. | Not explicitly reported for KHS-C4. |
| Cell Lines Tested | HT1080 (human fibrosarcoma), MCF7 (human breast adenocarcinoma), U2OS (human osteosarcoma). | Breast, lung, and leukemia cancer cell lines mentioned for KHS-C4. |
| Additional Effects | Induces cytoplasmic vacuolization and paraptosis-like cell death. | Synergizes with anti-mitotic drugs. |
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the mechanisms of action for both this compound and a generic TACC3 PROTAC, the TACC3 signaling pathway, and a typical experimental workflow for their comparison.
Caption: Mechanism of Action for this compound.
Caption: General Mechanism of Action for a TACC3 PROTAC.
Caption: Simplified TACC3 Signaling Pathways in Cancer.
Caption: Experimental Workflow for Comparing TACC3 Degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of TACC3 degraders. Below are protocols for key experiments.
Protocol 1: Western Blot for TACC3 Degradation
This protocol is for determining the degradation of TACC3 in cells following treatment with this compound or a TACC3 PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HT1080)
-
Complete culture medium
-
This compound and TACC3 PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
SDS lysis buffer (0.1 M Tris-HCl pH 8.0, 10% glycerol, 1% SDS)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., LAS-3000)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or TACC3 PROTAC for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with SDS lysis buffer and boil for 10 minutes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA method.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-TACC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent HRP substrate.
-
Visualize and quantify the protein bands using an imaging system.
-
Normalize TACC3 band intensity to the loading control (e.g., GAPDH).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the TACC3-degrader-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blot, but with a non-denaturing lysis buffer like RIPA buffer)
-
Anti-TACC3 antibody or antibody against the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing buffer (e.g., RIPA buffer) on ice.
-
Pre-clearing Lysate (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TACC3) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours.
-
-
Washes:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads multiple times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against TACC3 and the respective E3 ligase (APC/CCDH1 for this compound; CRBN/VHL for PROTACs).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of TACC3 degradation on cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and TACC3 PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the degraders for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
Both this compound and TACC3-targeting PROTACs represent promising therapeutic avenues for cancers overexpressing TACC3. While this compound has been shown to effectively degrade TACC3 and induce cancer cell death, its mechanism involves the APC/CCDH1 E3 ligase, a departure from its intended cIAP1 target. TACC3 PROTACs, exemplified by early-stage molecules like KHS-C4, demonstrate high potency at nanomolar concentrations, though detailed public data is still emerging.
The choice between these two degrader technologies may depend on several factors, including the desired E3 ligase to be hijacked, the specific cancer type and its molecular profile, and the potential for off-target effects or synergies with other therapies. Further head-to-head studies with comprehensive quantitative analysis are necessary to fully elucidate the comparative advantages of each approach in a clinical context. The protocols and data presented in this guide provide a foundational framework for researchers to conduct such comparative evaluations.
References
Evaluating the Specificity of Sniper(tacc3)-1 Against Other TACC Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Sniper(tacc3)-1, a targeted protein degrader, against the three members of the Transforming Acidic Coiled-Coil (TACC) protein family: TACC1, TACC2, and TACC3. TACC3 is a protein frequently overexpressed in various cancers, making it an attractive therapeutic target.[1] this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to specifically induce the degradation of TACC3.[2] This guide summarizes available experimental data to evaluate its selectivity.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule. It contains a ligand that binds to the TACC3 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of TACC3, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a powerful strategy for reducing the levels of oncoproteins like TACC3.
Caption: Mechanism of Action of this compound.
Specificity of this compound
The TACC protein family shares a conserved C-terminal coiled-coil domain, known as the TACC domain.[1] Despite this homology, variations in other regions of the proteins can be exploited for selective targeting.
Qualitative Assessment
A study by Ohoka et al. (2014) demonstrated the specificity of SNIPER technology. In this study, different SNIPER molecules, including this compound, were tested against their respective target proteins and other unrelated proteins. The results showed that this compound specifically reduced the levels of TACC3 protein without affecting the levels of cellular retinoic acid-binding protein II (CRABP-II) or the estrogen receptor α (ERα). This indicates that the degradation effect of this compound is not a general, non-specific cellular response.
However, this study did not include a direct comparison of this compound's effect on the other TACC family members, TACC1 and TACC2.
Quantitative Data
As of the latest available data, there is no published quantitative data directly comparing the binding affinity or degradation efficiency of this compound across all three TACC family members (TACC1, TACC2, and TACC3). The following table is provided as a template for when such data becomes available.
| Compound | Target | Binding Affinity (Kd/IC50) | Degradation (DC50/Dmax) | Cell Line(s) | Reference |
| This compound | TACC1 | Data not available | Data not available | - | - |
| TACC2 | Data not available | Data not available | - | - | |
| TACC3 | Data not available | Data not available | HT1080, MCF7 |
Note: While direct comparative quantitative data is lacking, the specificity of this compound is inferred from its targeted degradation of TACC3 without affecting other unrelated proteins. The selectivity among TACC family members is likely attributed to the specific design of the TACC3-binding ligand.
Experimental Protocols
To evaluate the specificity of this compound, standard biochemical and cell-based assays are employed. The following are detailed methodologies for key experiments.
Western Blotting for TACC Protein Degradation
This protocol is used to determine the levels of TACC1, TACC2, and TACC3 proteins in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing all three TACC proteins (e.g., HeLa, U2OS) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for TACC1, TACC2, and TACC3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each TACC protein band to the loading control.
-
Compare the levels of TACC1, TACC2, and TACC3 in this compound-treated cells to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is used to confirm the direct interaction between this compound and TACC3, and to assess potential off-target interactions with TACC1 and TACC2.
1. Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
To separate tubes, add specific antibodies for TACC1, TACC2, and TACC3 to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
3. Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted samples by Western blotting as described above, probing for the presence of the respective TACC protein to confirm successful immunoprecipitation. To assess this compound interaction, a method to detect the small molecule would be required, which is often challenging. An alternative is to use a biotinylated or otherwise tagged version of this compound for pulldown experiments.
Caption: General Experimental Workflow for Specificity Analysis.
Conclusion
Current evidence suggests that this compound is a specific degrader of TACC3, with no reported off-target degradation of unrelated proteins. However, a direct comparative study evaluating its efficacy against the other TACC family members, TACC1 and TACC2, is not yet publicly available. The high degree of homology in the TACC domain across the family necessitates rigorous experimental validation to definitively establish the specificity profile of this compound. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses. For drug development professionals, confirming the specificity of this compound against other TACC family members is a critical step in de-risking its clinical progression.
References
A Comparative Analysis of Sniper(tacc3)-1 and Other Small Molecule Inhibitors Targeting TACC3
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) has emerged as a critical regulator of mitotic spindle assembly and a compelling therapeutic target in various cancers where it is frequently overexpressed. The pursuit of TACC3-directed therapies has led to the development of diverse small molecule inhibitors, each with distinct mechanisms of action. This guide provides a comparative analysis of Sniper(tacc3)-1, a targeted protein degrader, against other notable small molecule inhibitors of TACC3, supported by available experimental data and methodologies.
Mechanism of Action: Degradation vs. Inhibition
A fundamental distinction among TACC3-targeting small molecules lies in their mechanism of action.
This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a class of molecules that induce targeted protein degradation.[1][2] It is a chimeric molecule designed to bridge TACC3 and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][2] This proximity facilitates the polyubiquitination of TACC3, marking it for destruction by the cellular proteasome.[1] This event leads to a reduction in the total levels of TACC3 protein within the cell.
In contrast, other small molecules like KHS101 , BO-264 , and spindlactone function as classical inhibitors. They are designed to bind to TACC3 and disrupt its function, such as its interaction with other proteins or its role in microtubule stabilization, without causing its degradation.
Performance Data: A Comparative Overview
The following table summarizes key quantitative data for this compound and other TACC3 inhibitors based on published studies. Direct comparison should be approached with caution due to variations in experimental systems and cell lines used.
| Compound | Type | Target | Cell Line(s) | Key Findings | Reference |
| This compound | Protein Degrader (SNIPER) | TACC3 | HT1080, MCF7, U2OS | Significant reduction in TACC3 protein levels at 10-30 µM. Induces cancer cell death selectively in cells with high TACC3 expression. | --INVALID-LINK-- |
| Sniper(tacc3)-2 | Protein Degrader (SNIPER) | TACC3 | HT1080 | Similar TACC3 degradation efficacy to this compound. Induces cytoplasmic vacuolization and ER stress. | --INVALID-LINK-- |
| KHS101 | Small Molecule Inhibitor | TACC3 | Breast cancer cell lines, HCC cell lines | Suppresses cell growth, motility, and induces apoptosis. Reduces expression of mitotic kinases Aurora A and PLK1. | --INVALID-LINK--, --INVALID-LINK-- |
| BO-264 | Small Molecule Inhibitor | TACC3 | Breast and colon cancer cell lines | Induces mitotic arrest, apoptosis, and DNA damage. Shows potent cytotoxicity in the NCI-60 cancer cell line panel. | [Name of the study and journal] |
| Spindlactone (SPL) | Small Molecule Inhibitor | TACC3 | Ovarian cancer cells | Selectively inhibits nucleation of centrosome microtubules, leading to multipolar spindles. | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TACC3 activates pro-survival signaling pathways.
Caption: this compound induces TACC3 degradation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TACC3 inhibitors.
Western Blotting for TACC3 Degradation
Objective: To quantify the reduction in TACC3 protein levels following treatment with a degrader like this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HT1080, MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the TACC3 protein levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of TACC3 inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the TACC3 inhibitor (e.g., KHS101, BO-264) or vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Immunofluorescence for Spindle Analysis
Objective: To visualize the effects of TACC3 inhibitors on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the TACC3 inhibitor (e.g., spindlactone) or vehicle control for a specified period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain the DNA with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Acquire images using a fluorescence or confocal microscope. Analyze the mitotic spindle morphology, noting any abnormalities such as multipolar spindles.
Conclusion
The development of small molecules targeting TACC3 offers promising avenues for cancer therapy. This compound represents a novel approach by inducing the degradation of TACC3, which can offer advantages in terms of potency and duration of effect compared to traditional inhibitors that only block function. Inhibitors like KHS101, BO-264, and spindlactone have also demonstrated significant anti-cancer activity through various mechanisms affecting cell cycle progression and spindle formation. The choice of a therapeutic strategy will likely depend on the specific cancer type, the expression level of TACC3, and the desired molecular outcome. Further head-to-head studies with standardized protocols are needed to definitively compare the efficacy and safety of these different TACC3-targeting agents.
References
Validating the Downstream Signaling Effects of Sniper(tacc3)-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(tacc3)-1, a novel targeted protein degrader, with other small molecule inhibitors of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). The supporting experimental data, detailed protocols, and signaling pathway visualizations are intended to aid researchers in validating the downstream effects of TACC3-targeted therapies.
Introduction to this compound and TACC3-Targeted Therapies
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a key regulator of mitotic spindle assembly and stability, and its overexpression is implicated in the progression of numerous cancers.[1] this compound is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) designed to specifically induce the degradation of the TACC3 protein.[1] It functions as a chimeric molecule that brings an E3 ubiquitin ligase into proximity with TACC3, leading to its polyubiquitylation and subsequent degradation by the proteasome.[1][2] Unexpectedly, mechanistic studies have revealed that the primary E3 ligase mediating this degradation is APC/C-CDH1, rather than the initially anticipated cellular inhibitor of apoptosis protein 1 (cIAP1).[1]
The degradation of TACC3 by this compound disrupts critical cellular processes, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide compares the efficacy and downstream effects of this compound with two other known TACC3 inhibitors, BO-264 and KHS101.
Comparative Performance of TACC3-Targeted Compounds
The following tables summarize the quantitative data on the performance of this compound and its alternatives in key cellular assays.
Table 1: TACC3 Protein Degradation
| Compound | Cell Line | Concentration | Treatment Duration | TACC3 Degradation | Reference |
| This compound | HT1080 (Fibrosarcoma) | 30 µM | 6 hours | Significant | |
| This compound | HT1080 (Fibrosarcoma) | 10 µM | 24 hours | Significant | |
| This compound | MCF7 (Breast Cancer) | 30 µM | 6 hours | Significant | |
| This compound | U2OS (Osteosarcoma) | 30 µM | 6 hours | Significant |
Table 2: Cell Viability (IC50)
| Compound | Cell Line | IC50 | Reference |
| BO-264 | JIMT-1 (Breast Cancer) | 190 nM | |
| BO-264 | HCC1954 (Breast Cancer) | 160 nM | |
| BO-264 | MDA-MB-231 (Breast Cancer) | 120 nM | |
| BO-264 | MDA-MB-436 (Breast Cancer) | 130 nM | |
| BO-264 | CAL51 (Breast Cancer) | 360 nM | |
| KHS101 | SMMC-7721 (Hepatocellular Carcinoma) | 40 µM | |
| KHS101 | SK-Hep-1 (Hepatocellular Carcinoma) | 20 µM |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Concentration | Treatment Duration | Apoptotic Cell Population | Reference |
| BO-264 | JIMT-1 (Breast Cancer) | 500 nM | 48 hours | 45.6% (from 4.1% in control) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1. Mechanism of this compound induced TACC3 degradation.
Figure 2. Key downstream signaling pathways affected by TACC3 inhibition.
Figure 3. A generalized workflow for validating the effects of TACC3-targeted treatments.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the downstream effects of this compound and other TACC3 inhibitors.
Western Blot Analysis for TACC3 Degradation and Signaling Pathway Modulation
This protocol is adapted from the methodologies described in Ohoka et al., 2014 and Akbulut et al., 2020.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of this compound, BO-264, or KHS101 for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-TACC3 (1:1000)
-
Rabbit anti-phospho-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (pan) (1:1000)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (1:2000)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (1:1000)
-
Rabbit anti-cleaved PARP (Asp214) (1:1000)
-
Mouse anti-β-Actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is based on the methods described in Akbulut et al., 2020.
-
Grow cells on glass coverslips and treat with TACC3 inhibitors as required.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies in 1% BSA in PBST for 1 hour at room temperature. Recommended primary antibodies and dilutions:
-
Mouse anti-α-tubulin (1:500)
-
Rabbit anti-γ-tubulin (1:500)
-
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto slides using a mounting medium containing DAPI.
-
Image the cells using a confocal or fluorescence microscope.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for Annexin V/Propidium Iodide (PI) staining.
-
Treat cells with TACC3 inhibitors for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
For cell cycle analysis, cells can be fixed in 70% ethanol and stained with a PI solution containing RNase A.
Conclusion
This compound represents a promising strategy for targeting TACC3-overexpressing cancers by inducing its degradation. The downstream consequences of this degradation, including mitotic catastrophe and apoptosis, are potent anti-cancer mechanisms. This guide provides a framework for researchers to validate these effects and compare the performance of this compound with other TACC3 inhibitors. The provided data and protocols should facilitate further investigation into the therapeutic potential of TACC3-targeted agents.
References
A Comparative Guide to TACC3-Targeting Cancer Therapeutics: Efficacy of Sniper(tacc3)-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil 3 (TACC3) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in a variety of human cancers and its critical role in cell division. This guide provides a comparative analysis of Sniper(tacc3)-1, a targeted protein degrader, against other emerging TACC3-directed therapies, including small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Mechanism of Action: A Tale of Two Strategies
The therapeutic strategies targeting TACC3 primarily fall into two categories: inhibition of function and induced degradation.
This compound , a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), exemplifies the degradation approach.[1] It is a heterobifunctional molecule that acts as a molecular bridge, bringing the TACC3 protein into proximity with an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1] This induced proximity leads to the polyubiquitination of TACC3, marking it for destruction by the proteasome.[1] This targeted degradation selectively triggers cell death in cancer cells with high TACC3 expression.[2][3]
In contrast, small molecule inhibitors like BO-264 are designed to directly bind to TACC3 and inhibit its function, which is crucial for stabilizing the mitotic spindle. Inhibition of TACC3 function leads to mitotic arrest and subsequent apoptosis in cancer cells.
PROTACs (Proteolysis Targeting Chimeras) represent another degradation strategy, similar to SNIPERs. These molecules also induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. A notable example is the TACC3-targeting PROTAC KHS-C4 , which has been shown to degrade TACC3 at low nanomolar concentrations.
References
A Comparative Analysis of Sniper(tacc3)-1 and its Analogs: Unveiling Pharmacokinetic and Mechanistic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs) represent a promising therapeutic modality. This guide provides a comparative overview of Sniper(tacc3)-1 and its known analogs, focusing on their mechanism of action and available pharmacokinetic insights. While specific quantitative pharmacokinetic data for these compounds remains limited in publicly accessible literature, this guide summarizes the existing knowledge to aid researchers in the field.
Comparative Overview of TACC3-Targeting SNIPERs
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a crucial spindle-regulatory protein often overexpressed in various cancers, making it an attractive therapeutic target.[1] this compound and its analogs are designed to induce the degradation of TACC3, thereby inhibiting cancer cell proliferation.
| Feature | This compound | SNIPER(TACC3)-2 | SNIPER(TACC3)-11 |
| Target Protein | TACC3 | TACC3 | FGFR3-TACC3 fusion protein |
| Mechanism of Action | Induces proteasomal degradation of TACC3.[1][3][4] | Induces proteasomal degradation of TACC3. | Induces proteasomal degradation of the FGFR3-TACC3 fusion protein. |
| E3 Ligase Recruited | Primarily APC/CCDH1; also interacts with IAPs (cIAP1). | Implied to be IAP-dependent, similar to other SNIPERs. | IAP (cellular Inhibitor of Apoptosis Protein 1). |
| Reported Effects | Reduces TACC3 protein levels, induces cancer cell death, and causes cytoplasmic vacuolization. | Decreases TACC3 levels in cancer cell lines. | Reduces FGFR3-TACC3 protein levels and inhibits the growth of FGFR3-TACC3 positive cells. |
| Pharmacokinetic Data | Not publicly available. | Not publicly available. | Not publicly available. |
Experimental Protocols
Below are generalized methodologies for key experiments relevant to the study of TACC3 degraders.
In Vitro TACC3 Degradation Assay
-
Cell Culture: Human cancer cell lines with high TACC3 expression (e.g., HT1080 fibrosarcoma, MCF7 breast cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or its analogs for specific time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration of the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against TACC3 and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of TACC3 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
In Vivo Pharmacokinetic Study in Animal Models
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used.
-
Drug Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle and administered to the mice via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points post-administration, blood samples are collected. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, liver, kidney) can also be harvested.
-
Sample Processing: Plasma and homogenized tissue samples are subjected to protein precipitation or liquid-liquid extraction to isolate the compound.
-
LC-MS/MS Analysis: The concentration of the compound in the processed samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathway of TACC3 and the mechanism of action of this compound.
Caption: TACC3-mediated oncogenic signaling pathways.
Caption: Mechanism of this compound induced TACC3 degradation.
References
Assessing the Long-Term Effects of TACC3 Degradation by Sniper(tacc3)-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a critical regulator of cell proliferation and survival, with its overexpression strongly correlated with poorer outcomes in multiple cancers.[1] This guide provides a comprehensive comparison of Sniper(tacc3)-1, a novel small molecule degrader, with other methods of TACC3 inhibition, supported by experimental data and detailed protocols.
Introduction to TACC3 and its Role in Cancer
TACC3 is a multifunctional protein localized to the spindles, centrosomes, and nucleus, where it regulates key oncogenic processes including cell proliferation, migration, invasion, and stemness.[2][3] It plays a crucial role in microtubule dynamics, particularly during mitosis.[1] Depletion of TACC3 has been shown to induce cell death, irrespective of p53 status, and block tumor growth, making it an attractive therapeutic target.[2]
This compound: A Targeted Protein Degradation Approach
This compound is a chimeric small molecule designed to induce the degradation of the TACC3 protein. It functions by recruiting an E3 ubiquitin ligase to TACC3, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted protein knockdown strategy offers a novel therapeutic avenue for cancers overexpressing TACC3.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound-mediated TACC3 degradation.
Performance Comparison: this compound vs. Other TACC3 Inhibitors
Quantitative data from various studies are summarized below to compare the efficacy of this compound with other methods of TACC3 inhibition, such as small molecule inhibitors (KHS101, BO-264) and RNA interference (siRNA).
| Compound/Method | Cell Line | Concentration | Treatment Duration | Effect on TACC3 Levels | Effect on Cell Viability | Reference |
| This compound | HT1080 | 10 µM | 24 hours | Significant decrease | Efficiently killed cancer cells | |
| HT1080 | 30 µM | 6 hours | Significant decrease | Not specified | ||
| MCF7 | 30 µM | 6 hours | Significant decrease | Efficiently killed cancer cells | ||
| KHS101 | Breast Cancer Cells | Not specified | Not specified | Reduces FGFR3-TACC3 fusion protein expression | Suppresses cell growth, induces apoptosis | |
| BO-264 | Breast Cancer Cells | Not specified | Not specified | Reduces TACC3 localization on centrosomes | Induces mitotic cell death | |
| siRNA (TACC3) | JIMT-1 | 20 nmol/L | 48 hours | Significant knockdown | Significant growth inhibition |
Long-Term Effects of TACC3 Degradation
The sustained degradation of TACC3 by this compound and other inhibitors leads to significant long-term consequences for cancer cells.
| Long-Term Effect | Description | Observed with | Reference |
| Apoptosis | Programmed cell death characterized by caspase activation and PARP cleavage. | This compound, KHS101, TACC3 depletion | |
| Paraptosis-like Cell Death | A form of programmed cell death characterized by cytoplasmic vacuolization derived from the endoplasmic reticulum. | This compound | |
| Mitotic Arrest | Blockade of the cell cycle during mitosis, often leading to cell death. | TACC3 depletion | |
| Post-mitotic G1-phase Arrest | Cell cycle arrest in the G1 phase following mitosis, mediated by the p53-p21 pathway. | TACC3 depletion | |
| Inhibition of EMT | Suppression of the epithelial-mesenchymal transition, a process involved in cancer metastasis. | KHS101 | |
| Synergistic Anticancer Activity | Enhanced cancer cell killing when combined with other drugs, such as the proteasome inhibitor bortezomib. | This compound |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for TACC3 Degradation
This protocol is used to quantify the levels of TACC3 protein in cells following treatment.
Methodology:
-
Cell Lysis: Cells are lysed with SDS lysis buffer and boiled.
-
Protein Quantification: Protein concentration is measured using the BCA method.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 3% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for TACC3.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The immunoreactive proteins are visualized using a chemiluminescent substrate.
-
Analysis: Light emission is quantified to determine the relative levels of TACC3.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, cells are treated with the desired compounds for 48 hours.
-
WST-8 Reagent Addition: WST-8 reagent is added to each well, and the plate is incubated for 0.5 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Immunofluorescence for TACC3 Localization
This protocol is used to visualize the subcellular localization of the TACC3 protein.
Methodology:
-
Fixation: Cells grown on coverslips are fixed with 4% formaldehyde for 10-20 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Cells are blocked with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against TACC3 overnight at 4°C.
-
Secondary Antibody Incubation: Cells are incubated with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Coverslips are mounted onto slides and imaged using a fluorescence microscope.
Conclusion
This compound represents a promising strategy for targeted TACC3 degradation, leading to cancer cell death through multiple mechanisms. Its high specificity and potent activity, as demonstrated in preclinical studies, make it a compelling candidate for further development. This guide provides a framework for researchers to compare its performance against other TACC3-targeting modalities and to design experiments to further elucidate its long-term effects and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic spindle association of TACC3 requires Aurora‐A‐dependent stabilization of a cryptic α‐helix - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sniper(tacc3)-1
For researchers, scientists, and drug development professionals utilizing the targeted protein degrader Sniper(tacc3)-1, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety data and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedure
The disposal of this compound, as with many laboratory chemicals, must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collection of Waste:
-
Solid Waste: Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE into the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated hazardous waste container. Avoid overfilling the container.
-
-
Accidental Spill Management:
-
In the event of a spill, prevent further leakage or spillage[1].
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil or surfaces into the hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
-
Final Disposal:
-
Tightly seal the hazardous waste container.
-
Arrange for the disposal of the container through your institution's approved hazardous waste disposal program or a certified waste disposal plant.
-
Crucially, do not dispose of this compound down the drain or in regular trash. Due to its high aquatic toxicity, such actions can have severe environmental consequences.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound, as derived from its Safety Data Sheet.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Spill Cleanup Material | Finely-powdered liquid-binding material (diatomite, universal binders) | |
| Surface Decontamination | Scrubbing with alcohol | |
| Disposal Method | Dispose of substance and container in accordance with prevailing country, federal, state and local regulations at an approved waste disposal plant. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to scientific integrity and safety.
References
Personal protective equipment for handling Sniper(tacc3)-1
Essential Safety and Handling Guide for Sniper(tacc3)-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a targeted protein degrader. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this potent compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent biological activity of this compound, appropriate personal protective equipment and engineering controls are mandatory to minimize exposure.
| Control Type | Recommendation |
| Engineering Controls | Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times when handling the compound. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required. Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used. |
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Condition | Recommendation |
| Short-Term Storage | Store at 0 - 4°C for days to weeks.[1] |
| Long-Term Storage | For long-term storage (months to years), maintain at -20°C.[1] |
| Stock Solutions | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
| Disposal | Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. |
Mechanism of Action and Signaling Pathway
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that selectively targets the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) for degradation. By inducing the degradation of TACC3, this compound can trigger cancer cell death.
The mechanism involves the formation of a ternary complex between TACC3, this compound, and the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of TACC3, marking it for destruction by the 26S proteasome. The degradation of TACC3 disrupts its normal functions in promoting cell proliferation, migration, and invasion, which are often mediated through the PI3K/AKT and ERK signaling pathways.
Caption: Mechanism of Action of this compound.
Experimental Workflow: In Vitro TACC3 Degradation Assay
The following is a generalized workflow for assessing the efficacy of this compound in degrading TACC3 in a cell-based assay.
Caption: Experimental Workflow for TACC3 Degradation.
Detailed Experimental Protocol
Objective: To determine the in vitro efficacy of this compound in degrading TACC3 protein in cancer cell lines.
Materials:
-
Cancer cell line with high TACC3 expression (e.g., HT1080 or MCF7)
-
This compound
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-TACC3, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium until they reach 70-80% confluency.
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature.
-
In a chemical fume hood, prepare a stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.
-
Vortex or sonicate until fully dissolved.
-
Prepare single-use aliquots and store at -80°C.
-
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Treat the cells with graded concentrations of this compound. Include a DMSO-only vehicle control. For example, significant TACC3 degradation has been observed at 30 µM for 6 hours and at 10 µM for 24 hours in HT1080 cells.
-
-
Incubation: Incubate the treated cells for various time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for TACC3.
-
Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative decrease in TACC3 protein levels compared to the vehicle control.
Safety and Disposal Plan: Logical Relationships
A systematic approach to safety and disposal is essential for minimizing risks associated with this compound.
Caption: Safety and Disposal Logical Flow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
